Apremilast
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976289 | |
| Record name | Apremilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
741.3±60.0 | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
608141-41-9 | |
| Record name | Apremilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608141-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apremilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608141419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apremilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apremilast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP7QBP99PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apremilast | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Apremilast Action
Phosphodiesterase 4 (PDE4) Inhibition and Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation
PDE4 is a key enzyme responsible for the hydrolysis and degradation of cAMP in various cell types, including inflammatory cells, smooth muscle cells, endothelial cells, and keratinocytes. researchgate.netnih.gov By specifically inhibiting PDE4, apremilast prevents the breakdown of cAMP, resulting in elevated intracellular cAMP concentrations. tga.gov.auresearchgate.netdrugbank.com This increase in cAMP is a central event in the mechanism of this compound. researchgate.netdrugbank.comaging-us.com
Intracellular cAMP Level Regulation and Downstream Signaling Pathways
Elevated intracellular cAMP levels triggered by PDE4 inhibition activate protein kinase A (PKA). dovepress.comnih.govmdpi.com PKA, in turn, acts as a key mediator in downstream signaling pathways, influencing the activity of various transcription factors. dovepress.comnih.govunipi.it This modulation of signaling pathways ultimately leads to the suppression of inflammation. drugbank.com
CREB and NF-κB Pathway Modulation
Increased intracellular cAMP levels and subsequent PKA activation lead to the phosphorylation and activation of transcription factors such as cAMP-responsive element-binding protein (CREB) and activating transcription factor 1 (ATF-1). dovepress.comnih.govunipi.ittandfonline.comtandfonline.com CREB and ATF-1 can bind to cAMP-responsive elements (CRE) in the promoter regions of genes, enhancing the transcription of anti-inflammatory cytokines like IL-10. dovepress.comnih.govtandfonline.com
Conversely, PKA activation inhibits the transcriptional activity of nuclear factor-kappa B (NF-κB). dovepress.comnih.govmdpi.comunipi.ittandfonline.comtandfonline.com NF-κB is a transcription factor that plays a crucial role in the expression of numerous pro-inflammatory cytokines. nih.govunipi.it By downregulating NF-κB activity, this compound reduces the transcription of genes encoding these inflammatory mediators. aging-us.comdovepress.comnih.gov This dual action on CREB and NF-κB pathways contributes significantly to the anti-inflammatory effects of this compound. dovepress.comnih.govunipi.ittandfonline.comtandfonline.com
Regulation of Pro-inflammatory Cytokines and Mediators
This compound's modulation of intracellular cAMP and subsequent effects on CREB and NF-κB pathways lead to altered production of a wide array of pro-inflammatory and anti-inflammatory mediators. tga.gov.aupatsnap.comresearchgate.netnih.gov This results in a shift towards an anti-inflammatory state. patsnap.comresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α) Modulation
This compound has been shown to decrease the expression and production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in various inflammatory diseases. tga.gov.aupatsnap.comnih.govresearchgate.netnih.govresearchgate.netnih.govdrugbank.comaging-us.comdovepress.comnih.govmdpi.comunipi.itresearchgate.netfrontiersin.orgresearchgate.netromj.orgfrontiersin.org Studies have demonstrated that this compound inhibits TNF-α production in various cell types, including monocytes, macrophages, and synovial membrane cultures. nih.govnih.govscirp.org For instance, this compound inhibited TNF-α production from rheumatoid synovial membrane cultures by 46% at 100 nM. nih.gov
Interleukin (IL) Family Modulation (e.g., IL-1β, IL-2, IL-6, IL-8, IL-12, IL-17, IL-22, IL-23)
This compound significantly modulates the production of various interleukins involved in inflammatory processes. It generally leads to a decrease in the levels of pro-inflammatory interleukins and an increase in anti-inflammatory interleukins. tga.gov.aupatsnap.comnih.govresearchgate.netnih.govresearchgate.netdrugbank.comaging-us.comdovepress.comnih.govmdpi.comtandfonline.comresearchgate.netfrontiersin.orgromj.orgfrontiersin.orgscirp.org
Specific effects on key interleukins include:
Decreased Production: this compound reduces the production of IL-1β, IL-2, IL-6 (in some contexts), IL-8, IL-12, IL-17 (including IL-17A and IL-17F), IL-22, and IL-23. tga.gov.aupatsnap.comnih.govresearchgate.netnih.govresearchgate.netdrugbank.comaging-us.comdovepress.comnih.govmdpi.comunipi.ittandfonline.comresearchgate.netfrontiersin.orgromj.orgfrontiersin.orgscirp.org
Increased Production: this compound has been reported to increase the production of the anti-inflammatory cytokine IL-10. tga.gov.aupatsnap.comnih.govresearchgate.netnih.govresearchgate.netaging-us.comdovepress.comnih.govtandfonline.comresearchgate.netfrontiersin.orgromj.orgfrontiersin.orgscirp.org It may also increase IL-6 in some instances, which has both pro- and anti-inflammatory properties. unipi.ittandfonline.com
Research findings on interleukin modulation by this compound:
In a study using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMC), 10 µM this compound significantly inhibited mRNA expression for TNF-α, IFN-γ, IL-12, and IL-23 compared to vehicle-treated controls. scirp.org
Clinical studies in patients with psoriatic arthritis showed that this compound significantly modulated plasma protein levels of IL-1α, IL-6, IL-8, IL-17, and IL-23, among others. After 40 weeks of treatment, there was a decrease in IL-17 and IL-23 levels and an increase in IL-10. tga.gov.au
In lesional skin biopsies from psoriasis patients treated with this compound, significant reductions were observed in inflammatory markers, including IL-12/IL-23p40 and IL-17A. nih.gov
A study in Japanese patients with psoriasis demonstrated a reduction in several serum inflammatory cytokines (IL-1β, IL-6, IL-17A, IL-17F, IL-17C, IL-21, IL-22, IL-23, IL-36γ, TGF-β1, and TNF-α) and an increase in inhibitory cytokines (IL-10 and IL-35) at weeks 4, 16, and 24. frontiersin.org
In lesional skin samples of patients with psoriasis, levels of IL-1β, IL-6, IL-10, IL-17A, IL-17F, IL-21, IL-22, IFN-γ, and TNF-α decreased by week 14 of therapy. romj.org
Data on the modulation of selected interleukins are summarized in the table below:
Interferon-gamma (IFN-γ) Modulation
This compound also modulates the production of Interferon-gamma (IFN-γ), another crucial pro-inflammatory cytokine. nih.govresearchgate.netresearchgate.netnih.govdovepress.comnih.govmdpi.comunipi.ittandfonline.comresearchgate.netromj.orgfrontiersin.orgscirp.org Studies have shown that this compound decreases the production of IFN-γ. nih.govresearchgate.netdovepress.comnih.govmdpi.comunipi.ittandfonline.comresearchgate.netromj.orgfrontiersin.orgscirp.org For example, in LPS-stimulated PBMC, this compound significantly inhibited IFN-γ mRNA expression. scirp.org In purified human NK cells, this compound inhibited IFN-γ production induced by IL-2 and Fc receptor cross-linking. unipi.it
Other Inflammatory Mediators (e.g., Leukotriene B4, inducible Nitric Oxide Synthase)
Beyond its effects on key cytokines, this compound also interferes with the production of other inflammatory mediators. Studies have shown that this compound inhibits the production of Leukotriene B4 (LTB4) by polymorphonuclear cells nih.govcapes.gov.brresearchgate.netunipi.it. LTB4 is a potent chemoattractant for neutrophils and contributes to the inflammatory response. Additionally, this compound has been shown to decrease the expression of inducible Nitric Oxide Synthase (iNOS) unipi.itnih.govamgen.ca. iNOS is an enzyme that produces nitric oxide, a molecule involved in various inflammatory processes, including vasodilation and the recruitment of immune cells ijprajournal.com. By reducing the activity of nitric oxide synthase, this compound may contribute to the prevention of macrophage and myeloid dendritic cell transport to inflamed tissues ijprajournal.com. This compound also interferes with the production of matrix metalloproteinase nih.govresearchgate.net.
Upregulation of Anti-inflammatory Mediators
A key aspect of this compound's anti-inflammatory activity is its ability to enhance the production of anti-inflammatory mediators.
Interleukin (IL)-10 and IL-1 Receptor Antagonist Production
This compound is associated with a significant increase in the production of the anti-inflammatory cytokine Interleukin (IL)-10 openaccessjournals.commims.comunipi.itdovepress.comnih.govaging-us.comnih.govtandfonline.comjddonline.com. IL-10 is a pleiotropic cytokine that inhibits the synthesis of various pro-inflammatory cytokines and modulates the activity of immune cells. Increased intracellular cAMP levels resulting from PDE4 inhibition by this compound lead to the activation of PKA, which in turn phosphorylates transcription factors like CREB openaccessjournals.comdovepress.comnih.gov. These phosphorylated transcription factors can bind to CRE sites within the promoters of genes such as IL-10, thereby increasing IL-10 gene expression openaccessjournals.comdovepress.comnih.gov.
In addition to IL-10, this compound treatment has also been shown to increase the production of IL-1 Receptor Antagonist (IL-1RA) openaccessjournals.comunipi.it. IL-1RA is a naturally occurring inhibitor of the pro-inflammatory cytokine IL-1. The increase in these anti-inflammatory mediators contributes to restoring a balance in inflammatory signaling openaccessjournals.comnih.gov.
Pharmacodynamic assessments in clinical studies have provided data on the changes in IL-10 and IL-1RA levels following this compound treatment. For example, a phase III substudy within the PALACE I study, which assessed this compound in psoriatic arthritis, observed a significant increase in plasma concentrations of IL-10 and IL-1RA after 16 and 24 weeks of treatment in patients receiving this compound unipi.it. Similarly, in the ESTEEM studies for plaque psoriasis, significant changes in IL-10 and IL-1RA levels were observed by week 40 among patients treated with this compound openaccessjournals.com.
Immune Cell Modulation
This compound exerts its anti-inflammatory effects by modulating the activity and function of various immune cells involved in chronic inflammatory diseases.
T-cell Subpopulation Regulation (e.g., Th1, Th17, Th22, T regulatory (Treg) Cells)
T helper (Th) cells, particularly Th1, Th17, and Th22 subsets, play a pivotal role in the pathogenesis of inflammatory conditions like psoriasis and psoriatic arthritis tandfonline.comru.nlunipa.it. This compound has been shown to modulate the activity of these T-cell subpopulations.
Studies have demonstrated that this compound inhibits the synthesis of T-cell-derived cytokines in vitro, including IL-2 and IFN-γ, which are characteristic of Th1 cells nih.gov. This compound also has a significant impact on the IL-17 pathway, reducing IL-17 levels both systemically and locally in lesional skin unipi.it. IL-17 is a key cytokine produced by Th17 cells that contributes significantly to inflammation and tissue damage unipa.it. This compound treatment has been observed to decrease IL-17 production in conventional T cells bmj.com.
Data from studies evaluating this compound's effects on T-cell subpopulations in patients with psoriatic arthritis have provided insights into these modulatory effects. For instance, a study observed a significant reduction in IFN-γ+ γδT cells and IL-17+ conventional T cells after 4 months of this compound therapy in patients who achieved low disease activity bmj.com.
Myeloid Dendritic Cell (mDC) and Plasmacytoid Dendritic Cell (pDC) Activity
Dendritic cells (DCs), including myeloid dendritic cells (mDCs) and plasmacytoid dendritic cells (pDCs), are antigen-presenting cells that play a critical role in initiating and perpetuating immune responses tandfonline.comnews-medical.net. In inflammatory conditions like psoriasis, mDCs are activated and contribute to the differentiation and proliferation of pro-inflammatory T cell subsets ru.nl.
This compound has been shown to affect dendritic cell activity. Studies have indicated that this compound reduces the infiltration of myeloid dendritic cells into lesional skin unipi.itnih.govamgen.cajddonline.com. By modulating the activity of mDCs, this compound can indirectly influence the activation and differentiation of T cells. While the direct effects of this compound on pDCs are less extensively documented in the provided sources, pDCs are known to be involved in the early stages of inflammatory responses and can activate mDCs unipi.itru.nlcore.ac.uk.
Natural Killer (NK) Cell Response
Natural Killer (NK) cells are components of the innate immune system that also contribute to inflammatory processes nih.gov. This compound has been shown to modulate the response of NK cells. In purified human NK cells stimulated with IL-2 and IgG, this compound inhibited the production of TNF-α and GM-CSF nih.govunipi.it. While a trend for increased IFN-γ production was observed in one study, it did not reach statistical significance nih.gov. Reduced infiltration of NK cells into lesional skin has also been observed following this compound treatment unipi.itamgen.cajddonline.com. Furthermore, this compound has been reported to lead to a reduction in IL-10+ NK lymphocytes in patients with psoriatic arthritis bmj.com.
The modulation of NK cell activity by this compound adds another layer to its multifaceted anti-inflammatory mechanism, impacting both innate and adaptive immune responses.
Monocyte Activity and Aberrant Monocyte Endotypes
Monocytes are key players in initiating and perpetuating inflammation, producing a variety of pro-inflammatory cytokines nih.gov. PDE4 is highly expressed in monocytes, and its inhibition by this compound significantly impacts their function nih.govdermnetnz.orgresearchgate.netclinicaltrials.gov.
This compound inhibits the production of pro-inflammatory cytokines by monocytes, such as tumor necrosis factor-alpha (TNF-α), interleukin (IL)-12, and IL-23 nih.govclinexprheumatol.orgresearchgate.net. This inhibition is linked to the increase in intracellular cAMP, which activates protein kinase A (PKA) and leads to the phosphorylation of transcription factors like CREB (cAMP-responsive element-binding protein) researchgate.nettandfonline.com. PKA activation also results in the inhibition of the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression nih.govresearchgate.nettandfonline.comaging-us.com. Conversely, increased cAMP levels can enhance the expression of the anti-inflammatory cytokine IL-10 in a PKA-dependent manner nih.govdermnetnz.orgresearchgate.nettandfonline.com.
Studies have also investigated the effect of this compound on aberrant monocyte endotypes observed in chronic inflammatory disorders like psoriasis clinicaltrials.govnih.gov. Monocytic cells in these conditions exhibit elevated levels of cAMP phosphodiesterase nih.gov. Aberrant inflammatory profiles and hyperadhesive monocyte subsets have been identified in patients with moderate-to-severe plaque psoriasis clinicaltrials.govnih.govoup.com. Elevated hyperadhesive monocyte doublets at baseline have been associated with a higher likelihood of response to this compound treatment nih.gov. This compound treatment has been shown to reduce hyperadhesive monocyte-containing doublets and monocyte-platelet aggregates, suggesting an effect on monocyte adhesiveness during chronic inflammation nih.gov. This modulation of monocyte activity and adhesiveness may contribute to the clinical efficacy of this compound nih.govoup.com.
PDE4 inhibition by this compound also affects the production of chemokines like CXCL9, CXCL10, and CCL4 from human peripheral blood monocytes clinexprheumatol.org.
Keratinocyte Responses to Inflammation
Keratinocytes, the primary cells of the epidermis, are not merely passive bystanders in inflammatory skin diseases like psoriasis but actively contribute to the inflammatory process and tissue changes nih.govdermnetnz.orgdovepress.com. PDE4 is also expressed in keratinocytes nih.govclinexprheumatol.orgfrontiersin.orgdovepress.com.
This compound has demonstrated inhibitory effects on inflammatory responses in keratinocytes nih.govselleckchem.com. It can inhibit TNF-α production from UV-treated keratinocytes clinexprheumatol.org. In inflammatory skin conditions, keratinocytes release various inflammatory mediators such as TNF-α, IL-1α, IL-6, IL-8, and IL-12 mdpi.com. This compound has been shown to decrease the production of IL-6 and IL-8 in keratinocyte cell lines mdpi.com. In human epidermal keratinocytes stimulated with IL-4 and IL-17, this compound significantly reduced the mRNA expression of IL-12/IL-23p40, IL-31, SPRR1, and alarmins S100A7, S100A8, and S100A12 springermedizin.de.
Beyond modulating cytokine production, this compound may also influence keratinocyte proliferation and differentiation, which are dysregulated in conditions like psoriasis nih.govdovepress.comnih.gov. In a mouse xenograft model of human psoriasis, this compound reduced epidermal thickness and keratinocyte proliferation clinicaltrials.govnih.gov. It also inhibited the expression of HLA-DR and ICAM-1 in the engrafted human skin clinicaltrials.govnih.gov. While this compound inhibits TNF-α production in keratinocytes, it has shown no significant effect on normal keratinocyte proliferation or viability clinexprheumatol.orgselleckchem.com.
Furthermore, this compound has been investigated for its effects on keratinocyte adhesion. Increased intracellular cAMP levels induced by PDE4 inhibition have been shown to strengthen intercellular adhesion in keratinocytes, potentially offering a protective effect against conditions characterized by loss of adhesion biorxiv.orgbiorxiv.orgresearchgate.net.
Intercellular Signaling Pathway Interactions (e.g., JAK-STAT, PI3K/AKT/FoxO1)
This compound's primary mechanism involves increasing intracellular cAMP levels by inhibiting PDE4 nih.govclinexprheumatol.orgdermnetnz.orgfrontiersin.org. This elevation in cAMP then influences various downstream signaling pathways and transcription factors, leading to its observed anti-inflammatory effects nih.govresearchgate.nettandfonline.com.
One key downstream effect is the activation of PKA and the phosphorylation of CREB, which promotes the expression of anti-inflammatory mediators like IL-10 researchgate.nettandfonline.com. Simultaneously, increased cAMP and PKA activation inhibit the activity of NF-κB, reducing the transcription of pro-inflammatory cytokines nih.govresearchgate.nettandfonline.comaging-us.com. This compound has been reported to modulate inflammatory responses by enhancing cAMP-responsive element (CRE)-driven gene transcription and inhibiting NF-κB-driven gene transcription aging-us.com.
While this compound's direct target is PDE4, its effects can intersect with other major signaling pathways involved in inflammation and immune responses.
The JAK-STAT pathway is another crucial signaling cascade involved in mediating inflammatory immune responses and is central to the development of conditions like psoriasis and psoriatic arthritis researchgate.netscielo.br. While this compound does not directly inhibit JAK enzymes like JAK inhibitors do, its modulation of cytokine production can indirectly influence JAK-STAT signaling, as many inflammatory cytokines signal through this pathway researchgate.net. This compound's ability to decrease pro-inflammatory cytokines like TNF-α, IL-12, and IL-23, which are upstream activators of the JAK-STAT pathway, suggests an indirect modulatory effect nih.govclinexprheumatol.orgdermnetnz.orgresearchgate.netmdpi.com.
The PI3K/AKT pathway is also important in regulating cellular processes, including inflammation and immune cell function, and is often dysregulated in autoimmune diseases frontiersin.orgnih.gov. Research suggests that this compound may regulate T helper (Th) 17 and regulatory T (Treg) cells by inhibiting the phosphorylation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/Forkhead box O1 (FoxO1) signaling pathway frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net. Studies in experimental autoimmune uveitis models have shown that this compound treatment prevents the phosphorylation of PI3K, AKT, and FoxO1 in CD4+ T-lymphocytes nih.gov. This suggests that this compound's therapeutic effects in certain inflammatory conditions might involve the suppression of the PI3K/AKT/FoxO1 pathway nih.govresearchgate.netnih.govresearchgate.net. FoxO1 is a key downstream target of the PI3K/AKT pathway and is involved in regulating genes related to inflammation and T-regulatory cells researchgate.net. By inhibiting the phosphorylation of FoxO1, this compound may influence its transcriptional activity and contribute to the balance between effector and regulatory T cells frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net.
The interplay between the cAMP/PKA pathway, NF-κB, JAK-STAT, and PI3K/AKT/FoxO1 pathways highlights the complex network of intracellular signaling influenced by this compound's primary action of PDE4 inhibition.
Pharmacodynamic Research of Apremilast
Systemic Pharmacodynamic Effects on Inflammatory Biomarkers
Apremilast treatment has been shown to significantly impact circulating levels of various inflammatory biomarkers.
Circulating Cytokine and Chemokine Level Changes (e.g., TNF-α, IL-6, IL-8, IL-17A, IL-17F, IL-22, MCP-1, MIP-1β)
Clinical studies have demonstrated that this compound reduces circulating levels of several pro-inflammatory cytokines and chemokines. In patients with psoriatic arthritis, this compound treatment for 24 weeks significantly reduced levels of IL-8, TNF-α, IL-6, MIP-1β, and MCP-1 compared to placebo. nih.gov After 40 weeks of treatment, significant decreases in plasma IL-17, IL-23, and IL-6 were observed, along with significant increases in the anti-inflammatory mediators IL-10 and IL-1 receptor antagonist (IL-1RA). biorxiv.orgnih.govnih.govresearchgate.net
In a phase III psoriasis trial (ESTEEM2), this compound 30 mg BID resulted in significant reductions in plasma protein levels of IL-17A, IL-17F, IL-22, and TNF-α. nih.govbiorxiv.org this compound also modulates the expression of a broad array of pro- and anti-inflammatory genes involved in psoriasis, including TNFα, IL-10, IL-23, IL-17A, and IL-22. researchgate.net
The observed changes in circulating cytokine and chemokine levels are consistent with the anticipated broad effect of PDE4 inhibition, which modulates both Th1 and Th17 proinflammatory mediators and increases anti-inflammatory mediators. biorxiv.orgnih.govbiorxiv.orgnih.gov
Here is a summary of observed changes in circulating biomarkers with this compound treatment:
| Biomarker | Observed Change with this compound Treatment (vs. Placebo or Baseline) | Timepoint(s) Observed | Condition(s) Studied | Citations |
| TNF-α | Decreased | Weeks 16, 24, 40 | Psoriatic Arthritis, Psoriasis | biorxiv.orgnih.govbiorxiv.orgnih.gov |
| IL-6 | Decreased | Weeks 16, 24, 40 | Psoriatic Arthritis | biorxiv.orgnih.govnih.govresearchgate.net |
| IL-8 | Decreased | Weeks 16, 24 | Psoriatic Arthritis, Psoriasis | nih.govbiorxiv.orgnih.gov |
| IL-17A | Decreased | Week 40, various | Psoriatic Arthritis, Psoriasis | biorxiv.orgnih.govbiorxiv.orgnih.gov |
| IL-17F | Decreased | Various | Psoriasis | nih.govbiorxiv.org |
| IL-22 | Decreased | Various | Psoriasis | nih.govbiorxiv.org |
| MCP-1 | Decreased | Week 24 | Psoriatic Arthritis | nih.govbiorxiv.orgnih.gov |
| MIP-1β | Decreased | Week 24 | Psoriatic Arthritis | nih.govbiorxiv.orgnih.gov |
| IL-23 | Decreased | Week 40 | Psoriatic Arthritis | biorxiv.orgnih.govnih.govresearchgate.net |
| IL-10 | Increased | Week 40 | Psoriatic Arthritis | biorxiv.orgnih.govnih.govresearchgate.net |
| IL-1RA | Increased | Week 40 | Psoriatic Arthritis | biorxiv.orgnih.govnih.govresearchgate.net |
| IL-1α | Modulated (significantly) | Various | Psoriatic Arthritis | tga.gov.aueuropa.eu |
| IFN-γ | Reduced production ex vivo | Various | Psoriasis | openaccessjournals.comunipi.itnih.govmersin.edu.tr |
Tissue-Specific Pharmacodynamic Effects
Beyond systemic effects, this compound also exerts pharmacodynamic effects directly in affected tissues.
Skin Biopsy Analyses (e.g., Epidermal Thickness, Immune Cell Infiltration, Gene Expression)
Studies involving skin biopsies from patients with psoriasis have provided insights into the local effects of this compound. This compound treatment has been shown to decrease epidermal thickness in lesional skin. openaccessjournals.comtga.gov.auresearchgate.netnih.govmersin.edu.tramgen.ca Analysis of skin biopsies has also revealed a reduction in the infiltration of various immune cells into the epidermis and dermis, including T cells (CD3+, CD4+, CD8+), myeloid dendritic cells (CD11c+), and NK cells (CD56+). openaccessjournals.comresearchgate.netnih.govmersin.edu.tramgen.ca
Furthermore, this compound treatment leads to significant decreases in the expression of pro-inflammatory genes in lesional skin, including those encoding IL-8, IL-12/IL-23p40, IL-17A, IL-23p19, IL-22, and inducible nitric oxide synthase (iNOS). tga.gov.auresearchgate.netnih.govbiorxiv.orgnih.govmersin.edu.tramgen.ca This indicates that this compound has a significant impact on the IL-17 and Th22 pathways in the skin. researchgate.net
Here is a summary of observed changes in skin biopsies with this compound treatment:
| Skin Biopsy Marker | Observed Change with this compound Treatment (vs. Baseline) | Condition(s) Studied | Citations |
| Epidermal Thickness | Decreased | Psoriasis | openaccessjournals.comtga.gov.auresearchgate.netnih.govmersin.edu.tramgen.ca |
| T Cell Infiltration (CD3+) | Decreased in dermis and epidermis | Psoriasis | openaccessjournals.comresearchgate.netnih.govmersin.edu.tramgen.ca |
| Myeloid Dendritic Cell Infiltration (CD11c+) | Decreased in dermis and epidermis | Psoriasis | researchgate.netnih.govmersin.edu.tramgen.ca |
| NK Cell Infiltration (CD56+) | Decreased | Psoriasis | researchgate.netamgen.ca |
| IL-8 Gene Expression | Decreased | Psoriasis | tga.gov.auresearchgate.netnih.govbiorxiv.orgamgen.ca |
| IL-12/IL-23p40 Gene Expression | Decreased | Psoriasis | tga.gov.auresearchgate.netnih.govbiorxiv.orgamgen.ca |
| IL-17A Gene Expression | Decreased | Psoriasis | tga.gov.auresearchgate.netnih.govbiorxiv.orgamgen.ca |
| IL-23p19 Gene Expression | Decreased | Psoriasis | researchgate.netnih.govbiorxiv.orgamgen.ca |
| IL-22 Gene Expression | Decreased | Psoriasis | tga.gov.aunih.govbiorxiv.orgamgen.ca |
| iNOS Gene Expression | Decreased | Psoriasis | tga.gov.aunih.govbiorxiv.orgnih.govmersin.edu.tramgen.ca |
Synovial Tissue Analyses
Research on synovial tissue from patients with rheumatoid arthritis has shown that this compound inhibits the spontaneous production of TNF-α from human rheumatoid synovial membrane cultures ex vivo. researchgate.netnih.gov While the provided search results primarily focus on rheumatoid arthritis synovial tissue in ex vivo or animal models, they highlight this compound's ability to modulate inflammatory mediators in joint tissue. Studies in psoriatic arthritis patients have also involved synovial tissue analysis to assess the impact on immune cell infiltration and inflammatory markers. tga.gov.authe-rheumatologist.orgclinconnect.io Synovial biopsies from patients with psoriatic arthritis demonstrate higher levels of IL-17 and TNFα, key cytokines in the pathogenesis of PsA, which this compound aims to modulate. the-rheumatologist.org
Correlation of Pharmacodynamic Markers with Clinical Outcomes
Pharmacodynamic changes observed with this compound treatment have been correlated with clinical improvements in patients. In studies of psoriatic arthritis, changes in TNF-α levels were associated with achieving an ACR20 clinical response (a 20% improvement according to American College of Rheumatology criteria). biorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.net This suggests that the reduction in TNF-α is a relevant pharmacodynamic marker linked to clinical efficacy in psoriatic arthritis. Changes in von Willebrand factor (vWF) plasma protein levels were also significantly associated with achieving an ACR20 clinical response. biorxiv.orgnih.govbiorxiv.org
In psoriasis studies, the reduction in epidermal thickness and decrease in immune cell infiltration and pro-inflammatory gene expression in skin biopsies correlate with clinical improvement in psoriatic lesions. openaccessjournals.comresearchgate.netnih.govmersin.edu.tr For instance, a study showed that patients with a ≥20% reduction in epidermal thickness after this compound treatment also showed reductions in T cell and myeloid dendritic cell infiltration. nih.govmersin.edu.tr
Pharmacokinetics and Metabolism Research of Apremilast
Absorption and Bioavailability Studies
Following oral administration, apremilast is well absorbed from the gastrointestinal tract. The absolute oral bioavailability of this compound is approximately 73%. drugbank.comtga.gov.auunipi.ithplbd.commims.comamgen.co.kreuropa.eufda.govmedscape.com This indicates that a significant portion of the administered dose reaches the systemic circulation.
Peak Plasma Concentration Dynamics
Peak plasma concentrations (Cmax) of this compound are typically achieved at a median time (Tmax) of approximately 2.5 hours after oral administration. drugbank.comtga.gov.auunipi.ithplbd.commims.comamgen.co.kreuropa.eufda.govmedscape.comnih.gov In one pharmacokinetic study, a Cmax of approximately 584 ng/mL was reported. drugbank.com this compound exhibits linear pharmacokinetics, with systemic exposure increasing proportionally with doses ranging from 10 to 100 mg daily. tga.gov.auamgen.co.kreuropa.eumpa.se Minimal accumulation is observed with once-daily dosing, while approximately 53% accumulation occurs in healthy subjects and 68% in patients with psoriasis when administered twice daily. tga.gov.auamgen.co.krmpa.se
Table 1: this compound Absorption Parameters
| Parameter | Value | Source |
| Absolute Bioavailability | ~73% | drugbank.comtga.gov.auunipi.ithplbd.commims.comamgen.co.kreuropa.eufda.govmedscape.com |
| Median Tmax | ~2.5 hours | drugbank.comtga.gov.auunipi.ithplbd.commims.comamgen.co.kreuropa.eufda.govmedscape.comnih.gov |
| Reported Cmax (single study) | ~584 ng/mL | drugbank.com |
Food Effect on Absorption
Studies have indicated that co-administration with food does not alter the extent of this compound absorption. drugbank.comtga.gov.auunipi.ithplbd.commims.comfda.govmedscape.commpa.se Therefore, this compound can be taken with or without food. tga.gov.aumpa.se
Distribution Studies
Following absorption, this compound is distributed throughout the body.
Plasma Protein Binding Characteristics
This compound demonstrates moderate binding to human plasma proteins, approximately 68%. drugbank.comtga.gov.auunipi.ithplbd.commims.comfda.govmedscape.commpa.sefda.gov
Table 2: this compound Distribution Parameters
| Parameter | Value | Source |
| Plasma Protein Binding | ~68% | drugbank.comtga.gov.auunipi.ithplbd.commims.comfda.govmedscape.commpa.sefda.gov |
Apparent Volume of Distribution
The mean apparent volume of distribution (Vd) for this compound is approximately 87 L. drugbank.comtga.gov.auunipi.ithplbd.comfda.govmpa.sefda.gov This volume suggests that this compound is distributed into the extravascular compartment. drugbank.comtga.gov.aumpa.se
Metabolic Pathways and Metabolite Characterization
This compound undergoes extensive metabolism in humans through both cytochrome P450 (CYP)-mediated oxidative pathways and non-CYP mediated hydrolysis and conjugation. drugbank.comtga.gov.auunipi.ithplbd.comfda.govnih.govmpa.sefda.govdovepress.comnih.gov Up to 23 metabolites have been identified in plasma, urine, and feces. drugbank.comhplbd.comfda.govfda.gov
Oxidative metabolism of this compound is primarily mediated by the CYP3A4 enzyme, with minor contributions from CYP1A2 and CYP2A6. drugbank.comtga.gov.auunipi.ithplbd.comamgen.co.krfda.govmpa.sedovepress.comtg.org.au These CYP-mediated metabolites can undergo subsequent glucuronidation. unipi.ithplbd.comfda.govfda.gov Non-enzymatic hydrolysis also contributes to this compound metabolism. nih.gov
This compound is the major circulating component in plasma following oral administration, representing about 45% of the circulating radioactivity. unipi.ithplbd.comfda.govmedscape.comfda.govnih.gov The predominant circulating metabolite is M12, which is an inactive glucuronide conjugate of O-demethylated this compound. drugbank.comtga.gov.auunipi.ithplbd.comamgen.co.krfda.govmedscape.commpa.sefda.govnih.gov M12 accounts for approximately 39% of the plasma radioactivity. unipi.ithplbd.comfda.govmedscape.comfda.govnih.gov
Metabolic clearance is the primary route of this compound elimination, with non-enzymatic hydrolysis and excretion of unchanged drug playing lesser roles. nih.gov Only about 3% of an this compound dose is detected as unchanged drug in urine, and 7% in feces, indicating extensive metabolism. drugbank.comtga.gov.auhplbd.commpa.se Approximately 58% of the radioactive dose is recovered in urine, and 39% in feces. tga.gov.auunipi.ithplbd.comnih.govnih.gov
Table 3: Key this compound Metabolites
| Metabolite | Description | Activity Status | Relative Abundance (Plasma) | Source |
| This compound | Parent compound | Active | ~45% of circulating radioactivity | unipi.ithplbd.comfda.govmedscape.comfda.govnih.gov |
| M12 | Glucuronide conjugate of O-demethylated this compound | Inactive | ~39% of plasma radioactivity | drugbank.comunipi.ithplbd.comfda.govmedscape.comfda.govnih.gov |
| M14, M16 | Other major metabolites | Significantly less active | Not specified in detail | drugbank.com |
| M7, M17 | Minor metabolites | Active | ≤2% of this compound concentration | drugbank.com |
Cytochrome P450 (CYP)-Mediated Metabolism (e.g., CYP3A4, CYP1A2, CYP2A6)
Oxidative metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. tga.gov.aufda.govamgen.com The predominant enzyme involved is CYP3A4, with minor contributions from CYP1A2 and CYP2A6. tga.gov.aufda.govamgen.comunipi.ithres.ca In vitro studies have confirmed that CYP metabolism of this compound is mainly mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2A6. fda.govunipi.ithres.ca Co-administration with strong CYP3A4 inducers, such as rifampin, has been shown to decrease the systemic exposure of this compound, potentially leading to reduced efficacy. fda.govnih.govwikipedia.org However, co-administration with a strong CYP3A4 inhibitor like ketoconazole (B1673606) does not significantly increase this compound concentration, suggesting that CYP3A4 inhibition alone is not likely to cause a clinically meaningful drug interaction. hres.canih.gov
Non-CYP Mediated Metabolism (e.g., hydrolysis, glucuronidation, O-demethylation, O-deethylation, N-deacetylation, hydroxylation)
In addition to CYP-mediated oxidation, this compound is also metabolized through non-CYP mediated pathways, including hydrolysis and conjugation. fda.govamgen.comdrugbank.comunipi.ittandfonline.com These pathways contribute to the extensive metabolism observed. fda.govamgen.comdrugbank.com Specific non-CYP mediated transformations include glucuronidation, O-demethylation, O-deethylation, N-deacetylation, and hydroxylation. tandfonline.comresearchgate.net O-demethylation is a major metabolic route, with approximately 50% of the dose being metabolized by this pathway. fda.gov The O-demethylated and deethylated metabolites are predominantly found as glucuronide conjugates in plasma and urine. fda.gov
Identification and Activity of Major Metabolites
Following oral administration, unchanged this compound is the major circulating component in plasma, representing about 45% of the circulating radioactivity. fda.govamgen.comdrugbank.comunipi.ittandfonline.comresearchgate.net The predominant metabolite circulating in plasma is M12, which is an inactive glucuronide conjugate of O-demethylated this compound. tga.gov.aufda.govamgen.comdrugbank.comunipi.ithres.catandfonline.comresearchgate.netfda.gov M12 represents approximately 39% of the plasma radioactivity. fda.govamgen.comdrugbank.comunipi.ithres.catandfonline.comresearchgate.net
Data on Major Circulating Components in Plasma:
| Component | Percentage of Plasma Radioactivity | Activity |
| Unchanged this compound | 45% | Active |
| M12 (O-desmethyl this compound glucuronide) | 39% | Inactive |
Elimination and Excretion Studies
This compound is extensively metabolized, and metabolic clearance is the primary route of elimination. tandfonline.comresearchgate.net Excretion of unchanged drug plays a lesser role. tandfonline.comresearchgate.net
Renal and Fecal Excretion Profiles
Following oral administration of radiolabeled this compound, the majority of the radioactivity is recovered in urine (approximately 58%) and feces (approximately 39%). tga.gov.aufda.govamgen.comunipi.ithres.canih.govtandfonline.comresearchgate.netfda.govnih.gov Only a small percentage of the administered dose is recovered as unchanged this compound in urine (about 3%) and feces (about 7%). tga.gov.aufda.govamgen.comdrugbank.comhres.canih.govwikipedia.orgfda.govnih.gov This indicates that this compound is extensively metabolized before excretion. tga.gov.audrugbank.com The major urinary metabolite is M12, accounting for approximately 34% of the dose. tandfonline.comfda.gov The two most abundant fecal metabolites are the O-desmethyl metabolite (M3, 5% of the dose) and its hydrolysis product (M9, 8% of the dose). tandfonline.com
Data on Excretion of Radiolabeled this compound:
| Excretion Route | Percentage of Total Radioactivity | Percentage of Unchanged this compound |
| Urine | ~58% | ~3% |
| Feces | ~39% | ~7% |
Elimination Half-Life Analysis
The average terminal elimination half-life of this compound in healthy subjects ranges from approximately 6 to 9 hours. tga.gov.aufda.govamgen.comdrugbank.comunipi.ithres.canih.govwikipedia.orgnih.govdovepress.com Some studies report a range of 5 to 7 hours or 6 to 9 hours. amgen.comdovepress.com The half-life of this compound metabolites is reported to be between 11 and 16 hours. nih.gov
Plasma Clearance Rates
In healthy subjects, the plasma clearance of this compound is approximately 10 L/hour. tga.gov.aufda.govamgen.comdrugbank.comunipi.ithres.canih.gov There is approximately a 30% reduction in this compound clearance observed in female subjects compared to male subjects, although no dose adjustment is considered necessary based on sex. tga.gov.au An increase in AUC and a decrease in clearance have been observed in subjects with severe renal impairment. fda.govtandfonline.comfda.gov
Data on Plasma Clearance:
| Population | Plasma Clearance (L/hour) |
| Healthy Subjects | ~10 |
Pharmacokinetic Variability and Special Populations
Research has explored the pharmacokinetic characteristics of this compound in various populations, including those with organ impairment and different ethnic groups, to understand potential variability in exposure.
Impact of Organ Impairment (e.g., renal, hepatic)
The pharmacokinetics of this compound can be affected by the degree of renal impairment. Studies have characterized this compound pharmacokinetics in subjects with mild, moderate, and severe renal impairment based on creatinine (B1669602) clearance. fda.gov While no dose adjustment is typically needed for patients with mild or moderate renal impairment, dose reduction is necessary for those with severe renal impairment. fda.govamgen.co.kr In subjects with severe renal impairment, a single 30 mg dose of this compound resulted in an increase in the area under the plasma concentration-time curve (AUC) by approximately 89% and the maximum plasma concentration (Cmax) by about 42%. fda.govamgen.co.kr This indicates significantly higher systemic exposure in this population.
Conversely, hepatic impairment does not appear to significantly affect the pharmacokinetics of this compound or its major metabolite, M12. journalagent.comfda.govamgen.co.krtga.gov.au Studies in subjects with moderate (Child Pugh B) and severe (Child Pugh C) hepatic impairment showed that the AUC and Cmax of this compound were not considered clinically meaningful compared to subjects with normal hepatic function. hres.ca Therefore, no dose adjustment is generally necessary for patients with hepatic impairment. journalagent.comamgen.co.krtga.gov.au
Ethnic Variability in Pharmacokinetics
Limited studies have suggested that the pharmacokinetic characteristics of this compound are similar irrespective of ethnicity. dovepress.comsemanticscholar.org Clinical pharmacokinetic studies have been conducted in populations from the United States and Europe. dovepress.comsemanticscholar.org Data from the FDA indicate that this compound systemic exposure is comparable across ethnic groups including Caucasian, Japanese, and Chinese subjects. fda.gov Additionally, analyses from combined Phase 1 populations, including Hispanic Caucasians, non-Hispanic Caucasians, and African Americans, also showed similar this compound exposure among these groups. fda.gov
However, some studies comparing pharmacokinetic parameters between specific ethnic groups have shown some differences. For instance, a study comparing Han Chinese and Korean subjects indicated some differences in Cmax, AUC0-t, and AUC0-∞ values. dovepress.com These variations might be influenced by factors such as ethnic differences in metabolic pathways, including CYP isoenzymes, or potentially differences in drug manufacturers in comparative studies. dovepress.comsemanticscholar.org Despite these observations, available data generally support comparable systemic exposure across various ethnicities. dovepress.comfda.gov
Drug-Drug Interaction Studies
This compound is extensively metabolized, primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2A6, as well as non-CYP mediated pathways like hydrolysis. mims.comdovepress.comdrugbank.comnih.gov This metabolic profile makes it important to study potential drug-drug interactions.
Studies have investigated the potential for pharmacokinetic interactions between this compound and other commonly co-administered medications. Co-administration of this compound with strong inducers of CYP3A4, such as rifampicin, can significantly decrease this compound plasma concentrations. mims.comdermnetnz.org For example, co-administration with rifampin resulted in a substantial reduction in this compound AUC and Cmax. fda.gov This interaction can lead to a loss of this compound efficacy. dermnetnz.org Other strong CYP3A4 inducers like phenobarbital, carbamazepine, and phenytoin (B1677684) are also expected to reduce this compound exposure. mims.comdermnetnz.org St. John's wort is also known to decrease this compound exposure. mims.com
Conversely, this compound is not considered an inhibitor or inducer of cytochrome P450 enzymes in vitro, suggesting that it is unlikely to affect the metabolism or clearance of drugs that are substrates of these enzymes. fda.govtga.gov.aufda.gov
No significant pharmacokinetic interactions have been observed when this compound was administered with certain other drugs. These include oral contraceptives containing ethinyl estradiol (B170435) and norgestimate, methotrexate (B535133), and ketoconazole (a potent CYP3A4 inhibitor). journalagent.comfda.govtga.gov.auhres.cadermnetnz.org this compound can be co-administered with these medications without requiring dose adjustments based on pharmacokinetic interactions. tga.gov.auhres.ca
Clinical Efficacy Research of Apremilast
Research in Psoriatic Arthritis (PsA)
The efficacy of apremilast in patients with active psoriatic arthritis has been demonstrated in a series of multicenter, randomized, placebo-controlled trials known as the PALACE (Psoriatic Arthritis Long-term Assessment of Clinical Efficacy) program. skintherapyletter.com
Joint-Related Outcome Measures (e.g., ACR20/50/70 response, swollen joint count, tender joint count, Minimal Disease Activity-Joints)
A primary endpoint in PsA trials is the American College of Rheumatology (ACR) response criteria, which measures improvement in tender and swollen joint counts and other disease activity parameters. In the pooled PALACE 1-3 studies, a significantly greater proportion of patients treated with this compound achieved an ACR20 response at week 16 compared to placebo. europa.eu This response was sustained over time, with 57% of patients on this compound 30 mg twice daily achieving an ACR20 response at week 52. europa.eu
Long-term data from a pooled analysis of the PALACE 1-3 trials showed sustained improvements in joint-related outcomes over 5 years. At week 260, there was a mean percent reduction of 82.3% in swollen joint count and 72.7% in tender joint count. acrabstracts.org
A more recent study, FOREMOST, evaluated this compound in early oligoarticular PsA (≤4 swollen and ≤4 tender joints). medpagetoday.combmj.com The primary endpoint was the achievement of Minimal Disease Activity-Joints (MDA-Joints), a modified endpoint requiring ≤1 swollen joint and ≤1 tender joint. acrabstracts.org At week 16, significantly more patients treated with this compound achieved MDA-Joints based on sentinel (baseline-affected) joints compared to placebo (33.9% vs 16.0%). medpagetoday.comnih.gov When all joints were assessed, the response rates were 21.3% for this compound versus 7.9% for placebo. medpagetoday.comnih.gov
Table 1: ACR Response Rates in Psoriatic Arthritis (PALACE 1-3 Pooled Data at Week 16)
| Response | This compound 30 mg BID | Placebo |
|---|---|---|
| ACR20 | 38% | 19% |
| ACR50 | 15% | 6% |
| ACR70 | 6% | 1% |
Table 2: Joint-Related Outcomes in Early Oligoarticular PsA (FOREMOST Trial at Week 16)
| Outcome | This compound 30 mg BID | Placebo |
|---|---|---|
| MDA-Joints (Sentinel Joints) | 33.9% | 16.0% |
| MDA-Joints (All Joints) | 21.3% | 7.9% |
Functional Improvement Assessments (e.g., Health Assessment Questionnaire-Disability Index)
Improvements in physical function are a critical goal in PsA management. The Health Assessment Questionnaire-Disability Index (HAQ-DI) is a patient-reported outcome measure used to assess the level of difficulty in performing daily activities. In the PALACE 1-3 trials, patients treated with this compound showed statistically significant improvements in their HAQ-DI scores compared to placebo at week 16. researchgate.net These improvements in physical function were maintained with long-term treatment. nih.govresearchgate.net At week 104 in the PALACE 1 study, the mean change from baseline in HAQ-DI was -0.38 for the this compound 30 mg group. nih.gov A Canadian real-world study (APPRAISE) also observed improvements in HAQ-DI over 12 months. nih.gov In the FOREMOST trial, among patients with a baseline HAQ-DI >0.5, 32.4% in the this compound group achieved a score of ≤0.5 at week 16, compared to 19.0% in the placebo group. acrabstracts.org
Table 3: Functional Improvement in PsA (HAQ-DI)
| Study | Timepoint | This compound Group | Placebo Group | Finding |
|---|---|---|---|---|
| PALACE 1-3 (Pooled) | Week 16 | This compound 30 mg BID | Placebo | Significant improvement in HAQ-DI score vs. placebo. |
| PALACE 1 | Week 104 | This compound 30 mg BID | - | Mean change from baseline of -0.38. |
| FOREMOST | Week 16 | This compound 30 mg BID | Placebo | 32.4% vs. 19.0% achieved HAQ-DI ≤0.5 (among those with baseline >0.5). |
Enthesitis and Dactylitis Resolution
Enthesitis (inflammation where tendons and ligaments attach to bone) and dactylitis ("sausage digits") are characteristic features of PsA. This compound has demonstrated efficacy in resolving these manifestations. A pooled analysis of the PALACE 1-3 trials showed that among patients with baseline enthesitis, 62.4% treated with this compound achieved a Maastricht Ankylosing Spondylitis Enthesitis Score (MASES) of 0 at week 260. acrabstracts.org For patients with baseline dactylitis, 80.9% achieved a dactylitis count of 0 at the same time point. acrabstracts.org
An Italian multicenter study found that after one year of this compound treatment, remission of enthesitis was achieved in 34% of patients, and remission of dactylitis was achieved in 44% of patients. nih.gov Similarly, the Canadian APPRAISE study reported that at 12 months, 60% of patients with baseline enthesitis and 100% of patients with baseline dactylitis reported resolution. nih.gov
Table 4: Resolution of Enthesitis and Dactylitis with this compound
| Study | Timepoint | Outcome | Result |
|---|---|---|---|
| PALACE 1-3 (Pooled) | Week 260 | Enthesitis Resolution (MASES=0) | 62.4% |
| Dactylitis Resolution (Count=0) | 80.9% | ||
| Italian Multicenter Study | 1 Year | Enthesitis Remission | 34% |
| Dactylitis Remission | 44% |
Concurrent Skin Involvement in PsA (e.g., Psoriasis Area and Severity Index scores)
Many patients with PsA also have skin psoriasis. Clinical trials have evaluated the effect of this compound on skin manifestations in this population. In the PALACE 1-3 trials, patients with a baseline body surface area (BSA) involvement of ≥3% showed sustained improvements. acrabstracts.org At week 260, 65.8% of patients achieved at least a 50% reduction in their Psoriasis Area and Severity Index (PASI) score (PASI-50), and 43.6% achieved a PASI-75 response. acrabstracts.org The PALACE 4 study, which included patients who had not previously received DMARDs, also reported sustained responses in PASI 50 and PASI 75. nih.gov
Subgroup Analyses (e.g., early oligoarticular PsA)
The FOREMOST trial was specifically designed to assess the efficacy of this compound in patients with early-stage (symptom duration ≤5 years) oligoarticular PsA. bmj.comnih.gov This study demonstrated that this compound was superior to placebo in achieving MDA-Joints at week 16. medpagetoday.comnih.gov Furthermore, the study showed that this compound treatment resulted in greater improvements across various clinical and patient-reported outcomes in this specific patient population. nih.govyoutube.com A post-hoc analysis also found that this compound was effective in reducing joint burden and improving function through week 48 in these patients, including those affecting weight-bearing joints. hcplive.com
Research in Plaque Psoriasis
This compound has also been extensively studied for the treatment of plaque psoriasis. The ESTEEM (Efficacy and Safety Trial Evaluating the Effects of this compound in Psoriasis) 1 and 2 trials were pivotal phase 3 studies in patients with moderate to severe plaque psoriasis. The primary endpoint was the proportion of patients achieving a 75% reduction in PASI score (PASI-75) at week 16.
In ESTEEM 1, 33.1% of patients receiving this compound achieved PASI-75, compared to 5.3% of those on placebo. skintherapyletter.com In ESTEEM 2, the PASI-75 response rates were 28.8% for this compound and 5.8% for placebo. skintherapyletter.com Another key endpoint, the static Physician's Global Assessment (sPGA), showed that 21.7% of this compound-treated patients in ESTEEM 1 and 20.4% in ESTEEM 2 achieved a score of clear (0) or almost clear (1), compared to approximately 4% in the placebo groups. skintherapyletter.com
The ADVANCE trial evaluated this compound in adults with mild-to-moderate plaque psoriasis. drugtopics.comnih.gov This study also met its primary endpoint, with 21.6% of patients on this compound achieving an sPGA score of 0 or 1 at week 16, compared to 4.1% on placebo. nih.gov
Table 5: Efficacy of this compound in Plaque Psoriasis at Week 16
| Study | Patient Population | Outcome | This compound 30 mg BID | Placebo |
|---|---|---|---|---|
| ESTEEM 1 | Moderate to Severe | PASI-75 | 33.1% | 5.3% |
| sPGA 0 or 1 | 21.7% | 3.9% | ||
| ESTEEM 2 | Moderate to Severe | PASI-75 | 28.8% | 5.8% |
| sPGA 0 or 1 | 20.4% | 4.4% | ||
| ADVANCE | Mild to Moderate | sPGA 0 or 1 | 21.6% | 4.1% |
Skin Lesion Severity and Clearance Measures (e.g., Psoriasis Area and Severity Index response rates, Static Physician's Global Assessment, Body Surface Area involvement)
This compound has been evaluated in numerous clinical trials for its efficacy in treating moderate to severe plaque psoriasis, demonstrating significant improvements in skin clearance and severity compared to placebo. Key measures used in these trials include the Psoriasis Area and Severity Index (PASI), the static Physician's Global Assessment (sPGA), and the percentage of Body Surface Area (BSA) affected.
In large phase III studies (ESTEEM 1 and 2), this compound showed its utility in treating moderate to severe psoriasis (BSA ≥10%). jddonline.com The UNVEIL study, which focused on systemic- and biologic-naive patients with moderate plaque psoriasis (BSA 5% to 10% and sPGA of 3), found that this compound led to a significantly greater mean percentage change from baseline in the product of sPGA and BSA scores (PGAxBSA) at week 16 compared to placebo (–48.1% vs –10.2%). jddonline.comdermatologytimes.com At 52 weeks, the mean reduction from baseline PGAxBSA improved to 55% for patients continuously treated with this compound. dermatologytimes.com
The PROMINENT phase 3b study, conducted in Japanese patients with mild to moderate psoriasis, also showed significant improvements. nih.govhcplive.com At week 16, 43.4% of patients achieved a 75% reduction in PASI score (PASI-75), and this response was sustained at week 32. nih.gov Improvements were also seen regardless of baseline disease severity; at week 32, 62.7% of patients with a baseline sPGA of 2 (mild) and 30.7% of those with a baseline sPGA of 3 (moderate) achieved an sPGA score of 0 (clear) or 1 (almost clear). hcplive.comnih.gov
Table 1: Efficacy of this compound in Plaque Psoriasis (Week 16 Data)
| Trial/Study | Patient Population | Key Endpoint | This compound Result | Placebo Result |
|---|---|---|---|---|
| UNVEIL | Moderate Plaque Psoriasis (BSA 5-10%) | Mean % Change in PGAxBSA | -48.1% | -10.2% |
| UNVEIL | Moderate Plaque Psoriasis (BSA 5-10%) | PASI-75 Response | 21.6% | 8.2% |
| PROMINENT | Mild to Moderate Psoriasis | PASI-75 Response | 43.4% | N/A (Open-label) |
| ADVANCE | Mild to Moderate Psoriasis | sPGA Response (0/1 with ≥2-pt reduction) | 21.6% | 4.1% |
Specific Psoriasis Manifestations (e.g., scalp psoriasis, nail psoriasis, palmoplantar psoriasis)
This compound has demonstrated efficacy in treating psoriasis in difficult-to-treat areas, which are often associated with a significant disease burden. nih.gov
Scalp Psoriasis: Up to 80% of psoriasis patients experience scalp involvement. jddonline.com In a phase 3b, double-blind, placebo-controlled study (NCT03123471) of adults with moderate to severe scalp psoriasis, this compound treatment resulted in a significantly greater proportion of patients achieving a Scalp Physician Global Assessment (ScPGA) response of clear (0) or almost clear (1) with at least a 2-point reduction at week 16 compared to placebo (43.3% vs. 13.7%). nih.govdermatologytimes.com Significant improvements in scalp itch were also noted as early as two weeks. otezlapro.com In the ESTEEM 1 trial, 46.5% of patients achieved an ScPGA of 0 or 1 at week 16, with benefits sustained through week 52. jddonline.com
Nail Psoriasis: Nail psoriasis affects a large percentage of psoriasis patients and is challenging to treat. jddonline.com Clinical trials have shown that this compound leads to meaningful improvements as measured by the Nail Psoriasis Severity Index (NAPSI). In the ESTEEM 1 study, patients taking this compound had a 22.5% improvement in NAPSI at week 16, which increased to 43.6% at week 32 and 60.2% at week 52. jddonline.com The proportion of patients achieving at least a 50% reduction in NAPSI score (NAPSI-50) was 33.3% at week 16 and 63% at week 52. jddonline.com Similar results were seen in the ESTEEM 2 trial. jddonline.com A 24-week real-life observational study confirmed that this compound provides fast and sustained improvement of nail psoriasis. nih.govtandfonline.com
Palmoplantar Psoriasis: This localized form of psoriasis has a disproportionately negative impact on quality of life. nih.gov A pooled analysis of phase II and III trials showed that at week 16, significantly more patients with a baseline Palmoplantar Physician's Global Assessment (PPPGA) score of ≥3 (moderate to severe) achieved a score of 0 (clear) or 1 (almost clear) with this compound compared to placebo (48% vs. 27%). nih.gov A meta-analysis of four placebo-controlled randomized clinical trials (RCTs) also found this compound to be superior to placebo in achieving a PPPGA of 0/1 after 16 weeks of treatment. nih.govconsensus.app
Table 2: Efficacy of this compound in Specific Psoriasis Manifestations (Week 16)
| Psoriasis Type | Trial | Key Endpoint | This compound Result | Placebo Result |
|---|---|---|---|---|
| Scalp Psoriasis | STYLE (Phase 3b) | ScPGA Response (0 or 1) | 43.3% | 13.7% |
| Nail Psoriasis | ESTEEM 1 | NAPSI-50 Response | 33.3% | N/A |
| Palmoplantar Psoriasis | Pooled Analysis | PPPGA Response (0 or 1) | 48% | 27% |
Research in Oral Ulcers Associated with Behçet's Disease
This compound has been studied for its efficacy in treating oral ulcers associated with Behçet's Disease, a rare inflammatory disorder. biomedres.usnihr.ac.uk The phase 3 RELIEF study (NCT02307513) was a pivotal trial that evaluated this compound in adult patients with active Behçet's syndrome who had oral ulcers. nih.govnih.gov
The primary endpoint of the study was the area under the curve (AUC) for the total number of oral ulcers during the 12-week placebo-controlled period. nih.gov The results showed a significantly greater reduction in ulcers for the this compound group compared to the placebo group (AUC of 129.5 vs. 222.1, respectively). nih.gov These benefits in reducing the number and pain of oral ulcers were maintained through a 64-week extension phase of the study. nih.gov Additionally, patients treated with this compound showed greater improvements in quality of life as measured by the Behçet's Disease Quality of Life score. nih.gov
Investigational and Off-Label Therapeutic Research
The use of this compound for atopic dermatitis (AD) has been explored in pilot and phase 2 studies. An open-label pilot study involving 16 adults with moderate-to-severe AD showed that this compound provided clinically meaningful improvement in several disease parameters. nih.gov A phase 2, double-blind, placebo-controlled trial (NCT02087943) evaluated two different doses of this compound in adults with moderate to severe AD. nih.govresearchgate.net At week 12, a dose-response relationship was observed, with the higher dose leading to statistically significant improvements in the Eczema Area and Severity Index (EASI) compared to placebo. nih.govresearchgate.net These results support the need for larger controlled studies to further evaluate the efficacy of this compound in this condition. nih.gov
This compound has been investigated as a potential treatment for hidradenitis suppurativa (HS), a chronic inflammatory skin disease. somalaser.comclinicaltrials.gov A randomized controlled trial involving 20 patients with moderate HS demonstrated clinically meaningful efficacy. nih.gov The primary outcome, the Hidradenitis Suppurativa Clinical Response (HiSCR), was met by 53.3% of patients in the this compound group compared to 0% in the placebo group at week 16. nih.gov this compound-treated patients also showed significantly lower abscess and nodule counts and reduced pain and itch over the 16-week period. nih.gov A separate open-label, phase 2 clinical trial in 20 adults with mild-to-moderate HS also showed positive results, with 65% of patients achieving HiSCR30 (a 30% reduction in abscesses and nodules) at both week 16 and week 24. researchgate.net
The efficacy of this compound for lichen planus (LP), including oral lichen planus (OLP), has been assessed in smaller studies. An open-label pilot study (NCT01041625) involving ten patients with moderate to severe LP found that while only 30% of patients achieved the primary endpoint of a two-grade or more improvement in the Physician Global Assessment (PGA), all patients demonstrated statistically significant clinical improvement in secondary measures. nih.govresearchgate.net A separate study evaluating oral this compound in 26 patients with LP found that after 12 weeks, therapy was associated with significant improvement in signs and symptoms such as erythema and pruritus. nih.gov These preliminary findings suggest this compound may be a promising alternative for this condition, though larger, controlled trials are needed for a thorough evaluation. nih.govnih.gov
Vitiligo
This compound has been investigated as a potential therapy for vitiligo, a condition characterized by the loss of skin pigmentation. Research into its efficacy has yielded varied results, with some studies suggesting a benefit in halting disease progression and promoting repigmentation, while others have found no significant advantage over existing treatments.
One randomized, controlled, parallel-group, open-label trial involving 31 participants with unstable non-segmental vitiligo examined the effects of adding this compound to standard treatment. Over a 12-week period, the group receiving this compound demonstrated a significantly shorter median time to the first signs of repigmentation compared to the control group (four weeks versus seven weeks). Furthermore, a higher percentage of patients in the this compound group experienced a halt in the progression of the disease. However, the change in the Vitiligo Area Scoring Index (VASI) score was not statistically significant between the two groups. researchgate.net
Conversely, a 52-week prospective randomized placebo-controlled study involving 80 patients aimed to determine if this compound provided any additional benefit to narrowband ultraviolet B (NB-UVB) phototherapy. After 24 weeks, the mean VASI score decreased in both the this compound with NB-UVB group and the placebo with NB-UVB group. However, the difference in VASI score reduction between the two groups was not statistically significant. researchgate.net
Another randomized pilot trial compared the efficacy of this compound to betamethasone (B1666872) oral mini-pulse in treating progressive non-segmental vitiligo. At the 6-month mark, 36.4% of patients in the this compound group achieved an arrest of vitiligo activity. nih.gov
| Study Type | Number of Patients | Treatment | Duration | Key Findings | VASI Score Change |
|---|---|---|---|---|---|
| Randomized Controlled Trial | 31 | This compound + Standard Treatment vs. Standard Treatment Alone | 12 Weeks | Median time to repigmentation: 4 weeks (this compound group) vs. 7 weeks (Control). Halt in progression: 93.75% (this compound group) vs. 66.66% (Control). | No significant difference between groups. researchgate.net |
| Randomized Placebo-Controlled Study | 80 | This compound + NB-UVB vs. Placebo + NB-UVB | 24 Weeks | No statistically significant difference in VASI score reduction between groups. researchgate.net | Mean decrease from 23.63 to 19.49 (this compound + NB-UVB) vs. 21.57 to 15.25 (Placebo + NB-UVB). researchgate.net |
| Randomized Pilot Trial | 11 (this compound arm) | This compound | 6 Months | 36.4% of patients achieved arrest of vitiligo activity. nih.gov | Not statistically significant. nih.gov |
Pemphigus Vulgaris
The use of this compound in the treatment of pemphigus vulgaris, a rare autoimmune blistering disease, has been explored in case reports and a systematic review, suggesting potential efficacy in some patients. The evidence, while limited, points to improvements in disease activity and a reduction in autoantibody levels. researchgate.netpagepress.org
A systematic review of five studies, including four case reports and one case series, involved a total of seven patients. In four of these patients, this compound treatment led to significant clinical improvement. This was evidenced by reductions in scores on the Pemphigus Disease Area Index (PDAI), Autoimmune Bullous Skin Disorder Intensity Score (ABSIS), Visual Analog Scale (VAS), and Numerical Rating Scale (NRS). researchgate.netpagepress.org
One case report detailed the treatment of a patient with pemphigus foliaceus, a subtype of pemphigus. The patient's baseline PDAI score was 7 and their NRS score for itch was 8. After one month of treatment with this compound, the PDAI score decreased to 1 and the NRS score to 0. Additionally, the level of anti-desmoglein 1 (anti-Dsg1) antibodies, which are characteristic of this disease, decreased from 28.18 kU/L to 1.48 kU/L after three months. frontiersin.org In another case of therapy-resistant pemphigus vulgaris, treatment with this compound resulted in a decrease in anti-Dsg1 antibodies from 200 to 139 kU/L and anti-Dsg3 antibodies from 117 to 8 U/mL. researchgate.net A separate case report of severe mucosal pemphigus vulgaris showed a reduction in the pain NRS from 8 to 3 after the introduction of this compound. frontiersin.org
| Study Type | Number of Patients | Key Efficacy Measures | Baseline Score | Follow-up Score | Antibody Level Changes |
|---|---|---|---|---|---|
| Case Report (Pemphigus Foliaceus) | 1 | PDAI | 7 | 1 (after 1 month) | Anti-Dsg1 decreased from 28.18 to 1.48 kU/L (after 3 months). frontiersin.org |
| Case Report (Pemphigus Foliaceus) | 1 | NRS (itch) | 8 | 0 (after 1 month) | |
| Case Report (Therapy-Resistant Pemphigus Vulgaris) | 1 | ABSIS | 38 | 0 | Anti-Dsg1 decreased from 200 to 139 kU/L. Anti-Dsg3 decreased from 117 to 8 U/mL. researchgate.net |
| Case Report (Severe Mucosal Pemphigus Vulgaris) | 1 | NRS (pain) | 8 | 3 | Not Reported. frontiersin.org |
Chronic Pruritus
This compound has been evaluated for its potential to alleviate chronic pruritus, a condition characterized by persistent itching. However, clinical studies have shown mixed results.
In a proof-of-concept study involving 10 patients with prurigo nodularis, a form of chronic pruritus characterized by itchy nodules, 12 weeks of treatment with this compound did not lead to a significant reduction in pruritus for the majority of participants (70%). The mean visual analogue scale (VAS) for pruritus at baseline was 8.7 and decreased to 7.4 at week 12. There was also no significant improvement in the Physician Global Assessment (PGA) or Patient Global Assessment (PaGA) scores. The mean Dermatology Life Quality Index (DLQI) score showed a modest improvement from 11.2 at baseline to 8.8 at week 12. jddonline.com
In contrast, a case report of a patient with chronic nodular prurigo demonstrated a more favorable outcome. The patient, who had a baseline worst itch numerical rating scale (WI-NRS) score of 10 and an average itch numerical rating scale (AVI-NRS) score of 8, experienced a complete resolution of itch and healing of prurigo lesions after 3 months of this compound treatment. Within the first month, the WI-NRS had already reduced to 5 and the AVI-NRS to 2.
| Study Type | Number of Patients | Indication | Outcome Measure | Baseline (Mean) | Week 12 (Mean) |
|---|---|---|---|---|---|
| Proof-of-concept Study | 10 | Prurigo Nodularis | VAS Pruritus | 8.7 | 7.4 jddonline.com |
| PGA | 3.5 | 3.2 jddonline.com | |||
| PaGA | 4.0 | 4.0 jddonline.com | |||
| DLQI | 11.2 | 8.8 jddonline.com | |||
| Case Report | 1 | Chronic Nodular Prurigo | WI-NRS | 10 | 0 (after 3 months) |
| AVI-NRS | 8 | 0 (after 3 months) |
Cutaneous Sarcoidosis
The efficacy of this compound in treating cutaneous sarcoidosis, a chronic inflammatory disease that affects the skin, has been assessed in an open-label trial. The study focused on changes in the Sarcoidosis Activity and Severity Index (SASI) score and investigator assessments of lesions. escholarship.org
The trial demonstrated a significant reduction in the induration (hardening or thickening) of skin lesions. This improvement was observed as early as 4 weeks into treatment and was sustained at 12 weeks. However, the study did not find any significant changes in other components of the SASI score, including erythema (redness), desquamation (scaling), or the total area of involvement. nih.gov Following the discontinuation of this compound, a relapse with worsening of skin lesions was noted in three patients. escholarship.org
| Study Type | Number of Patients | Primary Outcome Measure | Key Findings |
|---|---|---|---|
| Open-label Trial | 15 | SASI Score | Significant reduction in induration score at 4 weeks (p<.002) and 12 weeks (p<.005). nih.gov |
| No significant difference in erythema, desquamation, or involved area. nih.gov |
Discoid Lupus Erythematosus
This compound has been investigated as a potential treatment for discoid lupus erythematosus (DLE), a chronic autoimmune skin condition. A phase 2, open-label, single-arm pilot study was conducted to evaluate its efficacy. nih.gov
The study enrolled eight patients with active DLE. The primary measure of efficacy was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI) score over a period of 85 days. jddonline.com A modified intent-to-treat analysis revealed a significant decrease in the median CLASI activity scores at day 85 (p=0.01). Furthermore, a statistically significant reduction in the CLASI damage scores was also observed at day 85 (p=0.004). jddonline.com
| Study Type | Number of Patients | Duration | Primary Outcome Measure | Key Findings |
|---|---|---|---|---|
| Phase 2, Open-label, Single-arm Pilot Study | 8 | 85 Days | Change in CLASI Score | Significant decrease in median CLASI activity score at day 85 (p=0.01). jddonline.com |
| Significant reduction in CLASI damage score at day 85 (p=0.004). jddonline.com |
Prurigo Nodularis
The efficacy of this compound in the treatment of prurigo nodularis, a chronic skin disease characterized by intensely itchy nodules, was evaluated in a proof-of-concept study. The study included 10 patients with moderate-to-severe prurigo nodularis that was refractory to other treatments.
| Study Type | Number of Patients | Outcome Measure | Baseline (Mean ± SD) | Week 12 (Mean ± SD) |
|---|---|---|---|---|
| Proof-of-concept Study | 10 | PGA | 3.5 ± 0.5 | 3.2 ± 0.8 jddonline.com |
| PaGA | 4.0 ± 0.7 | 4.0 ± 0.9 jddonline.com | ||
| VAS Pruritus | 8.7 ± 0.9 | 7.4 ± 2.4 jddonline.com | ||
| DLQI | 11.2 ± 6.8 | 8.8 ± 7.5 jddonline.com |
Rosacea (e.g., inflammatory subtypes, erythema, papulopustular lesions)
The potential of this compound in treating rosacea, a chronic inflammatory skin condition, has been explored in an open-label pilot study. The study included 10 patients with moderate to severe erythematotelangiectatic and papulopustular rosacea.
The primary endpoint of the study, which was a reduction in the number of papules and pustules, was not met. There was no significant difference between the mean baseline papule/pustule count (36.6) and the count after 12 weeks of treatment (36.4). nih.gov
| Study Type | Number of Patients | Outcome Measure | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | P-value |
|---|---|---|---|---|---|
| Open-label Pilot Study | 10 | Papule/Pustule Count | 36.6 ± 22.8 | 36.4 ± 20.4 | Not Significant nih.gov |
| Physician Global 7-Point Scale | Not Reported | Not Reported | 0.02 nih.gov | ||
| Physician Overall Erythema Severity Score | Not Reported | Not Reported | 0.001 nih.gov | ||
| Erythematotelangiectatic Rating | Not Reported | Not Reported | 0.005 nih.gov | ||
| Nontransient Erythema Rating | Not Reported | Not Reported | 0.04 nih.gov |
Alopecia Areata
This compound, an oral phosphodiesterase 4 (PDE4) inhibitor, has been investigated as a potential treatment for alopecia areata (AA), a T-cell-mediated autoimmune disease characterized by nonscarring hair loss. nih.gov Research into its efficacy has yielded variable results, with some clinical trials showing a lack of efficacy while several case reports and other studies indicate significant improvement. nih.gov The rationale for its use stems from the observation that PDE4 is increased in human AA lesions. nih.gov
Conversely, other studies have noted a lack of statistically significant efficacy, particularly when used as a monotherapy. researchgate.net Despite mixed results in larger trials, several case reports have documented successful treatment of extensive and refractory AA with this compound, including instances of complete scalp-hair regrowth. nih.govscitemed.com In one case of a patient with both severe psoriasis and ophiasic alopecia areata, treatment with this compound led to rapid and extensive hair regrowth within weeks. scitemed.com These conflicting findings suggest that while this compound may not be universally effective, it could be a viable option for certain patients with AA. nih.govjhrlmc.com
Table 1: Efficacy of this compound in Alopecia Areata (12-Week RCT)
| Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | Mean Difference | P-value |
|---|---|---|---|---|
| SALT Score | 62.42 ± 5.17 | 41.53 ± 13.44 | 20.89 | <0.0001 |
Alcohol Use Disorder
Preclinical and clinical research has identified this compound as a promising agent for the treatment of alcohol use disorder (AUD). nih.govscripps.edu Studies have shown that this compound can significantly reduce excessive alcohol consumption. nih.govscripps.edu A phase IIa double-blind, placebo-controlled study found that individuals with AUD treated with this compound consumed significantly fewer standard drinks per day over an 11-day period compared to those on placebo. nih.gov In fact, the trial demonstrated that this compound could cut alcohol intake by more than half in people with severe AUD. scripps.edu
The mechanism of action appears to involve the nucleus accumbens, a key brain region in the regulation of alcohol intake. nih.govutexas.edu Research in mouse models indicates that this compound may lessen drinking by increasing neural activity in this area. nih.gov In mice bred to drink heavily, this compound administration led to reduced binge drinking and lower blood alcohol levels compared to placebo. utexas.edu The drug was also found to reduce excessive alcohol intake in animal models of stress-facilitated drinking and alcohol dependence. nih.gov
Furthermore, preclinical studies suggest this compound may address co-occurring conditions associated with AUD, such as pain sensitivity. scripps.edudrugtargetreview.com In rat models, this compound not only reduced alcohol intake across different strains and sexes but also decreased pain sensitivity, both immediately after drinking and during periods of abstinence. scripps.edu This dual action is significant as chronic pain is a strong predictor of alcohol relapse. scripps.edu
Atherosclerosis (e.g., Sirtuin 1 pathway modulation, lipid accumulation, reverse cholesterol transport)
This compound has demonstrated protective effects against atherosclerosis in preclinical research by modulating key pathways involved in inflammation and lipid metabolism. nih.gov A central mechanism is its interaction with Sirtuin 1 (SIRT1), a protein involved in cholesterol efflux. nih.govresearchgate.net Studies have shown that this compound targets and increases the expression of SIRT1. nih.gov This upregulation of SIRT1 is crucial for the drug's efficacy in reducing inflammatory responses and lipid formation in macrophages. nih.gov
In macrophage models treated with oxidized low-density lipoprotein (ox-LDL) to simulate atherosclerotic conditions, this compound treatment led to a reduction in lipid accumulation. nih.gov This was accompanied by a decline in the levels of triglyceride, total cholesterol, and free cholesterol. nih.gov The anti-inflammatory effect was evidenced by the reduced expression of pro-inflammatory factors. nih.gov
Furthermore, this compound influences the expression of scavenger receptors that are critical in the uptake of ox-LDL by macrophages, a key step in the formation of foam cells and atherosclerotic plaques. nih.gov Treatment with this compound has been shown to reduce the levels of scavenger receptors LOX-1 (oxidized low-density lipoprotein receptor 1) and CD36. nih.govresearchgate.net These findings suggest that this compound's protective role in atherogenesis is mediated through the SIRT1 pathway, highlighting its potential as an anti-atherosclerosis agent. nih.gov
Autoimmune Uveitis (e.g., Teff/Treg balance, PI3K/AKT/FoxO1 signaling pathway)
This compound has been shown to ameliorate experimental autoimmune uveitis (EAU), a model for human autoimmune uveitis, by restoring the balance between effector T cells (Teff) and regulatory T cells (Treg). nih.govnih.gov This immune-regulatory effect is mediated through the PI3K/AKT/FoxO1 signaling pathway. nih.govnih.govfrontiersin.org
In EAU models, this compound treatment leads to a significant reduction in ocular inflammation, including decreased vascular leakage, macular edema, and inflammatory cell infiltration in the retina. nih.govresearchgate.net Mechanistically, this compound rebalances the Teff/Treg ratio by decreasing the proportion of pro-inflammatory Th17 cells and increasing the proportion of immunosuppressive Treg cells. nih.govnih.govfrontiersin.org It prevents CD4+ T-cells, particularly Teff cells, from infiltrating the retina. nih.govfrontiersin.org
The regulation of these T-cell subsets is achieved by inhibiting the phosphorylation of the PI3K/AKT/FoxO1 signaling pathway. nih.govnih.govfrontiersin.orgresearchgate.net By suppressing the phosphorylation and activation of this pathway, this compound effectively controls the autoimmune inflammation that drives uveitis. nih.govfrontiersin.org These findings identify a novel pathogenic mechanism involved in EAU and demonstrate that this compound can alleviate the condition by rebuilding the crucial balance of Treg/Teff CD4+ T-cells. nih.gov
Metabolic Syndrome and Cardiometabolic Biomarkers (e.g., impact on weight, lipid profiles, lipoprotein metabolism, insulin (B600854) signaling, inflammation-related cardiovascular disease proteins)
This compound has been associated with beneficial effects on various components of metabolic syndrome and cardiometabolic biomarkers in patients with psoriatic disease. nih.gov Clinical studies have observed a notable impact on weight, with this compound treatment being associated with weight loss. om1.com In a real-world analysis, nearly a quarter of patients lost at least 5% of their body weight at 12 months. om1.com This effect was more pronounced in patients with diabetes and obesity. om1.com An open-label clinical trial also reported a 5% to 6% reduction in both subcutaneous and visceral adiposity at 16 weeks, which was sustained through 52 weeks. nih.gov
Regarding lipid profiles, a 12-month observational study documented a statistically significant decrease in low-density lipoprotein (LDL), total cholesterol, and triglycerides after 52 weeks of this compound treatment. nih.gov The same study also noted a significant reduction in glucose levels. nih.gov Furthermore, analyses of pooled clinical trial data have shown that patients on antidiabetic medications treated with this compound experienced greater reductions in HbA1c compared to those receiving a placebo. nih.gov
Table 2: Impact of this compound on Cardiometabolic Factors
| Parameter | Observation | Timeframe |
|---|---|---|
| Weight Loss (≥5% of body weight) | ~25% of patients | 12 months |
| Subcutaneous & Visceral Adiposity | ~5-6% reduction | 16-52 weeks |
| Lipid Profile | Significant decrease in LDL, Total Cholesterol, Triglycerides | 52 weeks |
| Glucose Levels | Significant decrease | 52 weeks |
| Apolipoprotein A-1 | Increase | 52 weeks |
| Ferritin | Decrease | 52 weeks |
Patient-Reported Outcomes and Quality of Life Assessments (e.g., Dermatology Life Quality Index, Patient Global Assessment, visual analog scales for pain and pruritus, Psoriatic Arthritis Impact of Disease questionnaire)
Treatment with this compound has been shown to lead to significant and sustained improvements in patient-reported outcomes (PROs) and health-related quality of life (HRQoL) across various studies. nih.govnih.gov
Dermatology Life Quality Index (DLQI): this compound consistently demonstrates a significant positive impact on patients' quality of life as measured by the DLQI. nih.gov In the EMBRACE trial, which enrolled patients with psoriasis in special areas and highly impaired QoL (DLQI >10), significantly more patients receiving this compound (73.3%) achieved a DLQI response (≥4-point reduction) at Week 16 compared to placebo (41.3%). nih.govnih.gov These improvements were maintained through week 52. nih.govamazonaws.com In another study, patients treated with this compound for 6 months reported clinically relevant improvements, with nearly half (48.5%) achieving a DLQI total score of ≤ 5. researchgate.net
Patient Global Assessment (PGA): Patients' own assessment of their disease severity also improves with this compound. In one study, the proportion of patients achieving a Patient Global Assessment (PtGA) score of 0 (clear) or 1 (very mild) at week 16 was significantly greater with this compound (33.8%) versus placebo (20.5%). jddonline.com In a case series of refractory palmoplantar pustular psoriasis, all patients experienced an improvement in symptoms within the first month, with four of six patients improving from a baseline PGA of 3 or 4 to a score of 1 after a year and a half. frontiersin.org
Visual Analog Scales (VAS) for Pain and Pruritus: this compound provides rapid and sustained improvement in pruritus and skin discomfort/pain. nih.govmedicaljournals.se In the ESTEEM trials, significant improvements in pruritus VAS scores were seen as early as Week 2 compared to placebo and were sustained through Week 32. nih.govmedicaljournals.se At 16 weeks, mean improvements from baseline in pruritus VAS scores were significantly greater with this compound (-31.5 mm to -33.5 mm) versus placebo (-7.3 mm to -12.2 mm). medicaljournals.se Improvements in pruritus VAS scores were shown to correlate with improvements in DLQI scores. nih.govmedicaljournals.se
Psoriatic Arthritis Impact of Disease (PsAID) Questionnaire: In patients with psoriatic arthritis (PsA), this compound reduces the burden of disease from the patient's perspective, as measured by the PsAID questionnaire. bmj.combmj.com In a study of early oligoarticular PsA, the mean change in PsAID-12 from baseline at Week 16 was -1.51 in the this compound group compared to -0.44 in the placebo group. bmj.com A greater percentage of patients receiving this compound achieved an acceptable symptom state (PASS) and symptom-based low disease activity or remission (REM/LDA) at week 16 compared with placebo, with these achievements maintained through week 48. bmj.com The PsAID tool assesses various domains impacted by PsA, including pain, physical function, fatigue, and emotional wellbeing, which are commonly reported by patients as being moderately to majorly affected by the disease. nih.govresearchgate.net
Table 3: Summary of Patient-Reported Outcome Improvements with this compound
| Assessment Tool | Key Finding | Reference Study Highlight |
|---|---|---|
| Dermatology Life Quality Index (DLQI) | Significant and sustained improvement in quality of life. | 73.3% of this compound patients achieved ≥4-point reduction vs 41.3% placebo at 16 weeks (EMBRACE). nih.gov |
| Patient Global Assessment (PGA/PtGA) | Improved patient perception of disease severity. | 33.8% of this compound patients achieved PtGA of 0 or 1 vs 20.5% placebo at 16 weeks. jddonline.com |
| Visual Analog Scale (VAS) - Pruritus | Rapid and sustained reduction in itch. | Mean change of -31.5mm vs -7.3mm for placebo at 16 weeks (ESTEEM 1). medicaljournals.se |
| Visual Analog Scale (VAS) - Pain | Rapid and sustained reduction in skin discomfort/pain. | Significant improvements observed vs placebo as early as Week 2. nih.gov |
| Psoriatic Arthritis Impact of Disease (PsAID) | Reduced overall disease burden in PsA. | Mean PsAID-12 score decreased from 4.54 at baseline to 2.89 at 12 months (REWARD). bmj.com |
Real World Evidence and Observational Studies of Apremilast
Long-Term Effectiveness and Drug Survival in Routine Clinical Practice
In a retrospective study of psoriasis patients, the drug survival rates for Apremilast were observed to be 69.5% at 6 months, 34.7% at 12 months, and 25.8% at 24 months. nih.govkarger.com The median duration of therapy was 8.0 months, with the primary reason for discontinuation being a loss of efficacy (66.6%). nih.govkarger.com Despite this, of the patients who continued treatment, 35.9% achieved a 75% reduction in the Psoriasis Area and Severity Index (PASI 75), and 23.7% achieved PASI 90 at the 24-month mark. nih.govkarger.com Another large European observational study, APPRECIATE, found a higher continuation rate, with 72.3% of psoriasis patients remaining on this compound at 6 months. nih.govresearchgate.net Among those who continued, 48.6% achieved a PASI 75 response. nih.govresearchgate.net
For psoriatic arthritis (PsA), a real-world study in Canada (APPRAISE) showed significant improvements in disease activity over 12 months. nih.gov More than half of all patients achieved remission or low disease activity. nih.gov
The primary reasons for discontinuing this compound in real-world settings are typically lack of efficacy or loss of response over time. nih.govkarger.comnih.gov
| Study/Cohort | Patient Population | 6-Month Survival/Continuation Rate | 12-Month Survival/Continuation Rate | 24-Month Survival/Continuation Rate |
|---|---|---|---|---|
| Retrospective Cohort nih.govkarger.com | Psoriasis | 69.5% | 34.7% | 25.8% |
| APPRECIATE Study nih.govresearchgate.net | Psoriasis | 72.3% | Not Reported | Not Reported |
Patient and Physician Perspectives on Treatment Initiation and Outcomes
Understanding the perspectives of both patients and physicians is essential for evaluating the real-world value of a therapy. Studies like APPRECIATE and REWARD have captured these subjective but critical outcomes.
The Dutch REWARD study of PsA patients also highlighted improvements in patient-reported outcomes. bmj.com Over 6 to 12 months, patients experienced enhancements in health, physical, and emotional well-being, accompanied by high treatment satisfaction. bmj.com Mean scores for the PsA Impact of Disease (PsAID) questionnaire decreased from 4.54 at baseline to 2.89 at 12 months, where a score of 4 or less is considered clinically relevant. bmj.com
| Study | Metric | Finding |
|---|---|---|
| APPRECIATE (Psoriasis) nih.govresearchgate.netresearchgate.net | Physician-Perceived Improvement | 75.6% of patients showed clinical improvement. |
| Patient Benefit Index (PBI) | Mean score of 2.8; 90.9% achieved a score ≥1. | |
| APPRAISE (PsA) nih.gov | Overall Patient Satisfaction | Reported as high by two-thirds of patients at 12 months. |
| REWARD (PsA) bmj.com | PsA Impact of Disease (PsAID) | Mean score improved from 4.54 to 2.89 at 12 months. |
| DARWIN (Psoriasis) researchgate.net | Treatment Satisfaction (TSQM-9) | Mean global satisfaction score of 59.0 at 6 months. |
Effectiveness in Diverse Patient Populations Compared to Pivotal Trials
Real-world studies enroll patients who are often more diverse than the highly selected populations of pivotal clinical trials like ESTEEM and ADVANCE. nih.govotezlapro.com This includes individuals with more comorbidities, prior treatment failures, and varying disease severities.
The APPRECIATE study noted that real-world patients initiated on this compound often had a high disease burden and significant quality of life impairment (mean Dermatology Life Quality Index [DLQI] of 13.4), despite having more moderate skin involvement (mean PASI of 12.5) than typical participants in registrational trials. nih.govresearchgate.net This suggests physicians may use this compound in patients for whom quality of life is a major concern, even if skin severity scores are not extreme. nih.gov
Observational studies also include patients who are not "biologic-naïve." nih.govbmj.com For instance, in the REWARD study, approximately one-quarter of the PsA patients had previously received biologic therapies. bmj.com Interestingly, an interim analysis of this study found that patients who completed 12 months of this compound treatment were more likely to be biologic-naïve than those who discontinued (B1498344) the treatment early. bmj.com
Furthermore, real-world evidence shows this compound is used in patients with contraindications to other systemic or biologic therapies. nih.govkarger.com It is also used for difficult-to-treat areas such as the scalp, nails, and palmoplantar regions. wcd2019milan-dl.org The effectiveness of this compound appears to be uninfluenced by body mass index, which can be a predictor of lower efficacy for some other systemic psoriasis treatments. nih.gov This broadens its utility across a diverse patient population often encountered in routine clinical practice but underrepresented in pivotal trials. nih.gov
Combination Therapy Research with Apremilast
Concurrent Use with Conventional Systemic Therapies (e.g., Methotrexate (B535133), Cyclosporine, Acitretin)
Studies have explored the co-administration of apremilast with conventional systemic agents like methotrexate, cyclosporine, and acitretin (B1665447) in the management of psoriasis and psoriatic arthritis tandfonline.comresearchgate.net. Methotrexate is frequently prescribed alongside this compound, and this combination has demonstrated effectiveness for psoriasis treatment tandfonline.com. Research indicates that this compound and methotrexate can be administered together without impacting the pharmacokinetic exposure of either drug tandfonline.com. The combination of cyclosporine and this compound has also been suggested as a potential option for severe psoriasis, where cyclosporine may provide rapid relief followed by this compound for longer-term maintenance tandfonline.com. This compound can be added as a maintenance or switchover therapy in patients receiving methotrexate or cyclosporine with acceptable disease control, potentially helping to reduce the side effect profiles of these conventional drugs tandfonline.com.
A retrospective review involving patients with chronic plaque psoriasis demonstrated that this compound was efficacious when combined with methotrexate, acitretin, or cyclosporine researchgate.net. In this review of 81 patients who had not responded to monotherapy, 81% achieved a PASI 75 response at week 12 after this compound was added to their existing therapy researchgate.net. Specifically, the addition of this compound to methotrexate for palmoplantar psoriasis has shown effectiveness and safety, leading to significant improvements in quality of life dovepress.comijdvl.com. This combination demonstrated superior efficacy and a comparable safety profile when compared to methotrexate monotherapy for moderate to severe palmoplantar psoriasis ijdvl.com. A case report also highlighted significant improvement in severe recalcitrant palmoplantar psoriasis with the combination of this compound and acitretin mdedge.com.
Combination with Biologic Agents (e.g., Adalimumab, Etanercept, Infliximab, Ustekinumab, Risankizumab)
Combining this compound with biologic agents has been investigated, particularly in patients who have not achieved adequate disease control with biologic monotherapy researchgate.netresearchgate.net. This compound can be safely combined with available biologic agents in patients with plaque psoriasis or psoriatic arthritis who are not responding adequately to biologics alone researchgate.net.
A retrospective study evaluated the efficacy and safety of this compound in combination with at least one other systemic therapy, including biologic drugs (TNF-alpha inhibitors like infliximab, etanercept, and adalimumab, as well as ustekinumab) nih.gov. In this study, among patients treated with biologic drugs who received this compound, a high percentage achieved PASI 75 after 12 weeks of combined therapy nih.gov. Specifically, 77% in the this compound + TNF-alpha inhibitors group, 83% in the this compound + methotrexate and TNF-alpha inhibitors group, and 85% in the this compound + ustekinumab group achieved PASI 75 nih.gov.
Case reports and series have described the combination of this compound with secukinumab for recalcitrant psoriasis, showing significant disease improvement nih.govjddonline.com. One case series reported that three out of four patients achieved PASI 75 and one achieved PASI 100 with secukinumab and this compound combination therapy nih.gov. The success of combining this compound with biologic agents may be attributed to their different mechanisms of action, allowing for the control of inflammation through multiple pathways dovepress.com.
While limited data exist on the combined use of this compound and specific biologic agents like etanercept, some reports suggest efficacy and safety when combined with secukinumab or adalimumab d-nb.info. However, there have also been reports where this compound was discontinued (B1498344) when combined with ustekinumab due to side effects and lack of benefit d-nb.info.
A real-world Canadian study comparing this compound monotherapy and combination therapy (with methotrexate, etanercept, and ustekinumab) in psoriasis found comparable therapeutic responses maintained at week 52 tandfonline.com.
Table 1: Summary of PASI 75 Response Rates in this compound Combination Therapies
| Combination Therapy | Study Type | Patient Population | PASI 75 Response Rate (Week 12) | Citation |
| This compound + Conventional Systemic Therapy* | Retrospective Review | Chronic plaque psoriasis (non-responders to monotherapy) | 81% | researchgate.net |
| This compound + NB-UVB | Open-label Study | Moderate to severe plaque psoriasis | 73% (of completers) | nih.govresearchgate.netjddonline.com |
| This compound + TNF-alpha inhibitors | Retrospective Study | Chronic plaque psoriasis (on biologics) | 77% | nih.gov |
| This compound + Methotrexate + TNF-alpha inhibitors | Retrospective Study | Chronic plaque psoriasis (on biologics and MTX) | 83% | nih.gov |
| This compound + Ustekinumab | Retrospective Study | Chronic plaque psoriasis (on biologics) | 85% | nih.gov |
*Includes combinations with methotrexate, acitretin, and cyclosporine.
Combination with Phototherapy Modalities (e.g., Narrowband Ultraviolet-B)
The combination of this compound with phototherapy, particularly narrowband ultraviolet B (NB-UVB), has been investigated for the treatment of moderate-to-severe plaque psoriasis nih.govresearchgate.netjddonline.com. Combining NB-UVB phototherapy with systemic agents or biologics has been shown to enhance therapeutic responses in psoriasis patients nih.govjddonline.com.
An open-label study evaluated the effectiveness of this compound combined with NB-UVB in patients with moderate to severe plaque psoriasis nih.govresearchgate.netjddonline.com. In this 12-week study of 29 patients, 73% of the 22 patients who completed the study achieved a PASI 75 response at week 12 nih.govresearchgate.netjddonline.com. Mean scores for PASI, VAS pain, VAS itch, DLQI, and PGA showed significant improvement at week 12 nih.govresearchgate.netjddonline.com. The combination of this compound with NB-UVB was found to be effective and did not present any unexpected safety signals nih.govresearchgate.netjddonline.com. This combination may offer an option to enhance a patient's initial therapeutic response nih.govresearchgate.netjddonline.com.
A randomized controlled trial also explored the efficacy and safety of this compound in combination with NB-UVB phototherapy compared with NB-UVB alone in vitiligo patients, demonstrating superior outcomes with the combination therapy in terms of repigmentation and disease stabilization patsnap.com.
Mechanisms of Synergy and Additive Therapeutic Benefits
The potential for synergy and additive therapeutic benefits in this compound combination therapies stems from its distinct mechanism of action as a PDE4 inhibitor. This compound modulates inflammatory pathways by increasing intracellular cyclic AMP, which leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23, and an increase in anti-inflammatory mediators patsnap.comjddonline.com.
When combined with conventional systemic therapies like methotrexate or cyclosporine, which have different mechanisms (e.g., affecting folate metabolism or inhibiting calcineurin), the combination can target multiple points in the inflammatory cascade ijdvl.com. This multi-targeted approach may lead to a more comprehensive suppression of the disease process than either therapy alone nih.gov.
Similarly, combining this compound with biologic agents that target specific cytokines (e.g., TNF-α inhibitors, IL-12/23 inhibitors, IL-17 inhibitors) can provide a broader blockade of inflammatory pathways dovepress.comclinicaltrials.gov. This compound can down-regulate the production of numerous pro-inflammatory cytokines, offering broader anti-inflammatory properties compared to some biologic agents that target a single cytokine dovepress.com. This complementary action can potentially enhance efficacy, overcome resistance to monotherapy, and achieve better disease control, particularly in recalcitrant cases researchgate.netdovepress.comjddonline.com. The success of combining this compound with biologic agents is likely related to the different mechanisms of action controlling inflammation through multiple pathways dovepress.com.
The concept of advanced combination treatment, involving a biologic agent and a small molecule drug like this compound, is based on the notion that simultaneously targeting multiple pathogenic pathways can provide additive or synergistic benefits nih.gov.
Comparative Safety and Tolerability Profiles in Combined Regimens
Research into this compound combination therapies has also focused on evaluating their safety and tolerability profiles compared to monotherapy. Generally, studies suggest that the combination of this compound with conventional systemic agents or biologic therapies does not significantly increase the incidence of adverse events compared to this compound monotherapy researchgate.netdovepress.comresearchgate.net.
In a retrospective review, adverse events reported with this compound combination therapy (including conventional systemics and biologics) were mild and manageable, not differing significantly from those reported with this compound monotherapy researchgate.net. A Canadian study found comparable incidences of adverse events between this compound monotherapy and combination therapy with methotrexate, etanercept, and ustekinumab tandfonline.com. Similarly, a systematic review of combination therapy with this compound and biologics reported that adverse events were mostly mild and gastrointestinal, and no differences in adverse events were observed in studies comparing this compound mono- and combination therapy researchgate.net. A case report on this compound and secukinumab combination therapy noted minimal side effects and no laboratory abnormalities jddonline.com.
While the combination of cyclosporine and phototherapy is generally not recommended due to an increased risk of non-melanoma skin cancers, the combination of this compound and NB-UVB in a 12-week study did not show any unexpected safety signals nih.govresearchgate.netjddonline.comnih.gov. The most commonly reported adverse events in the this compound and NB-UVB study were mild and moderate first-degree burns related to NB-UVB nih.govresearchgate.netjddonline.com.
The potential for reducing the dose of conventional systemic agents or prolonging the dosing interval of biologics when used in combination with this compound may also contribute to an improved safety profile by minimizing dose-dependent side effects tandfonline.comdovepress.com.
Table 2: Comparative Safety Findings in this compound Combination Therapies
| Combination Therapy | Comparison Group | Comparative Adverse Event Incidence | Key Safety Findings | Citation |
| This compound + Conventional Systemic/Biologics | This compound Monotherapy | Comparable | Adverse events were mild and manageable. | researchgate.netdovepress.comresearchgate.net |
| This compound + Methotrexate + Biologics | This compound Monotherapy | Comparable | Comparable incidence of adverse events at week 52. | tandfonline.com |
| This compound + NB-UVB | Not directly compared | N/A | No unexpected safety signals; most common AEs were mild/moderate NB-UVB burns. | nih.govresearchgate.netjddonline.com |
| This compound + Secukinumab | Not directly compared | N/A | Minimal side effects and no laboratory abnormalities reported in a case report. | jddonline.com |
Biomarkers for Apremilast Research
Predictive Biomarkers for Clinical Response
Identifying biomarkers that can predict a patient's response to apremilast is crucial for personalized medicine and optimizing treatment outcomes. Several types of biomarkers have been investigated for their potential in predicting clinical response.
Cytokine Gene Expression Profiles (e.g., IL-1β, IL-6, IL-17F)
Changes in the expression levels of certain cytokine genes have been explored as potential predictors of this compound effectiveness, particularly in psoriasis. Studies have indicated that the clinical outcome of this compound treatment may be associated with the modulation of specific cytokine gene expression. romj.org
Research has shown that in patients who effectively respond to this compound treatment, a significant reduction in the expression levels of IL1B, IL6, and IL17F genes in lesional skin is observed compared to other patients. romj.orgresearchgate.net This suggests that the degree of reduction in the expression of these genes during therapy could be indicative of a better clinical outcome. romj.orgresearchgate.net Elevated levels of IL1β, IL6, and IL17F gene expression were confirmed in lesional compared to non-lesional psoriatic skin, and this compound treatment reduced the expression of these genes. romj.orgresearchgate.net The best clinical outcomes were noted in patients with a predominantly reduced fold change of IL1β, IL6, and IL17F gene expression in psoriatic lesions after this compound treatment. romj.orgresearchgate.net
The synergistic action of IL-1β and IL-17F, along with the level of IL-6 expression, which drives the Th1-type inflammation pathway, appears to be related to the clinical outcome of this compound treatment. romj.org this compound has been shown to decrease inflammatory cytokines such as TNF, IFN-γ, IL-1β, IL-6, and IL-17A in both serum and tissue cultures. mdpi.com
Blood Monocyte Subpopulation Markers (e.g., Mon-2 cells, CD16+ cells)
Monocyte subpopulations, particularly intermediate monocytes (Mon-2, characterized as CD14++ CD16+), have been investigated as potential biomarkers in psoriasis and their response to this compound. clinicaltrials.govresearchgate.net Monocytes are recognized as sentinels of inflammation and play a critical role in psoriasis pathogenesis. clinicaltrials.gov
Studies have indicated that circulating intermediate monocytes (CD14++CD16+) are elevated in psoriasis patients compared to healthy controls. researchgate.net These cells have been reported to produce elevated levels of TNFα. clinicaltrials.gov Elevated levels of circulating CD16+ cells, which include the Mon-2 population, have been observed in psoriasis patients. clinicaltrials.gov Research suggests that aberrant monocyte subsets may function as biomarkers that predict enhanced clinical responses to PDE4 inhibition. nih.gov Subjects with elevated hyperadhesive monocyte doublets at baseline were found to be more likely to respond to this compound. nih.gov
The proliferative monocyte subpopulation, which contains osteoclast precursors, has also been studied. d-nb.info In psoriatic arthritis, osteoclast precursors have been reported to reside in the CD14lo CD16+ monocyte subset, a finding that may contribute to the development of susceptibility biomarkers for arthritis in psoriasis patients and treatment response markers in those with erosive psoriatic arthritis. d-nb.infonih.gov this compound is associated with a reduction in the inflammatory activity of monocytes, dendritic cells, and macrophages. nih.gov
Plasma Proteomic Profiling (e.g., IL-17A, KLK-7, PEDF, MDC, ANGPTL4)
Plasma proteomic analysis has been utilized to identify biomarkers associated with disease severity, pharmacodynamic effects, and clinical response to this compound in conditions like psoriasis and psoriatic arthritis. nih.govnih.govbiorxiv.orgresearchgate.net Large-scale analyses of plasma protein biomarkers have been conducted in placebo-controlled Phase III clinical trials of this compound. nih.govnih.govbiorxiv.orgresearchgate.net
Studies have identified IL-17A and KLK-7 as biomarkers for disease severity and this compound pharmacodynamic effect in psoriasis patients. nih.govnih.govbiorxiv.orgresearchgate.net Furthermore, the combined decline rate of KLK-7, PEDF, MDC, and ANGPTL4 by Week 16 has been identified as a potential set of biomarkers for the responder subgroup in psoriasis, providing insights into therapeutic mechanisms. nih.govnih.govbiorxiv.orgresearchgate.netiiarjournals.orgiiarjournals.org These four proteins were found to be decreased in responders compared to non-responders to this compound. iiarjournals.orgiiarjournals.org It has been suggested that using the combined expression of KLK7, PEDF, MDC, and ANGPTL4 in the blood might be optimal for identifying responders to the drug. iiarjournals.orgiiarjournals.org
In psoriatic arthritis patients, this compound treatment has been associated with decreased plasma levels of several inflammatory mediators, including IL-6, IL-8, MCP-1, MIP-1β, TNF-α, and ferritin. nih.gov Changes in TNF-α and vWF plasma concentrations were significantly associated with achieving an ACR20 clinical response in a Phase III study in PsA. nih.govtga.gov.au
Pharmacodynamic Biomarkers of Inflammatory Modulation
Pharmacodynamic biomarkers help in understanding how this compound modulates the inflammatory response. This compound, as a PDE4 inhibitor, works intracellularly to modulate the production of pro-inflammatory and anti-inflammatory mediators. unipi.itopenaccessjournals.com
This compound reduces circulating levels of Th1 and Th17 proinflammatory mediators and increases anti-inflammatory mediators. nih.govopenaccessjournals.com Consistent with its mechanism, this compound has been shown to downregulate TNF-α, IL-23, and IL-17, while increasing anti-inflammatory cytokines like IL-10. nih.govopenaccessjournals.com In an open-label phase II psoriasis study, this compound decreased the expression of pro-inflammatory genes in lesional skin, including IL-12/IL-23 subunit p40, IL-23 subunit p19, IL-17A, IL-22, and IL-8. nih.gov
Pharmacodynamic assessment has shown a significant reduction in inflammatory infiltrates in the dermis and epidermis, primarily consisting of T cells, mDCs, and NK cells, following this compound treatment. unipi.it this compound modulates the expression of inflammatory mediators, and studies have demonstrated significant therapeutic activity. unipi.it The drug has a significant impact on the IL-17 pathway, both systemically and locally in lesional skin. unipi.it
In a prospective cohort study, serum levels of IL-1β, IL-6, IL-17A, IL-17F, IL-17C, IL-21, IL-22, IL-23, IL-36γ, TGF-β1, and TNF-α decreased following this compound treatment, while serum IL-10 and IL-35 levels increased. nih.gov These findings suggest that this compound may exert its effect by balancing the immune system. nih.gov
Pharmacodynamic studies using plasma protein analytes have identified IL-17A and KLK-7 as biomarkers of general this compound pharmacodynamic effects across psoriasis, psoriatic arthritis, and ankylosing spondylitis. biorxiv.org
Prognostic Biomarkers in Psoriatic Arthritis (e.g., erythrocyte sedimentation rate, C-Reactive Protein)
Prognostic biomarkers in psoriatic arthritis can help predict disease progression and outcomes. While the search for specific diagnostic and prognostic biomarkers in PsA continues, some traditional inflammatory markers have been evaluated. frontiersin.orgactasdermo.org
Erythrocyte sedimentation rate (ESR) and C-Reactive Protein (CRP) are classic, though non-specific, inflammatory markers often used in clinical practice and incorporated into composite indices of PsA activity. frontiersin.orgnih.gov Elevated CRP has been suggested to associate with worse disease prognosis. nih.gov One study concluded that ESR was better correlated with measures of disease activity (Ritchie's index, tender joint count, and swollen joint count) than CRP in a cohort of PsA patients. frontiersin.org Baseline ESR has been associated with structural progression in a long-term follow-up study. frontiersin.org Both ESR and CRP have also been associated with ultrasonography signs of active synovitis. frontiersin.org
Other potential prognostic markers explored include serum COMP levels, which correlated with acute phase reactants and disease activity. frontiersin.org
Biomarkers for Cardiometabolic Effects (e.g., FABP-4, GAL-3, MMP3, CD163, triglycerides/HDL ratio)
Psoriasis and psoriatic arthritis are associated with an increased risk of cardiometabolic comorbidities and cardiovascular disease. nih.govmdpi.comnih.gov Research has explored the impact of this compound on cardiometabolic markers.
Treatment with this compound has been observed to significantly reduce the levels of cardiovascular disease-related markers associated with the pathogenesis of PsA, including FABP-4, GAL-3, MMP3, and CD163, particularly in patients with a higher prevalence of cardiometabolic comorbidities. mdpi.comnih.govresearchgate.net Circulating levels of MMP3, CD-163, and FABP-4 were able to discriminate PsA patients with higher levels of insulin (B600854) resistance in one study. researchgate.net The combination of GAL-3 and FABP-4 improved the accuracy of distinguishing patients with moderate or high disease activity. researchgate.net
Regarding lipid profiles, studies have shown a significant reduction in triglycerides levels and a significant increase in high-density lipoprotein (HDL) levels after this compound treatment over the medium to long term. mdpi.comnih.govresearchgate.net The triglycerides/HDL ratio has been proposed as a potential biomarker for predicting the risk of metabolic syndrome and cardiovascular diseases. mdpi.com In one study, the triglycerides/HDL ratio significantly decreased over 52 weeks of this compound treatment. mdpi.com
This compound has also been associated with a reduction in subcutaneous and visceral adiposity. nih.gov Favorable changes in other cardiometabolic biomarkers, including reductions in IL-1β, fetuin A, valine, leucine, and isoleucine at Week 16, and reduced ferritin, cholesterol efflux capacity, β-hydroxybutyrate, acetone, and ketone bodies, along with increased apolipoprotein A levels by Week 52, have been observed with this compound. nih.gov
These findings suggest that this compound may have a beneficial impact on cardiometabolic risk factors in patients with psoriasis and psoriatic arthritis. mdpi.comnih.gov
Data Tables:
Based on the search results, here are some data points that can be presented in tables.
Table 1: Changes in Cytokine Gene Expression with this compound Treatment in Psoriasis (Fold Change Reduction in Responders vs. Others)
| Cytokine Gene | Fold Change Reduction (Effective Responders) | Citation |
| IL1β | 5-11 fold reduction | romj.orgresearchgate.net |
| IL6 | 5-11 fold reduction | romj.orgresearchgate.net |
| IL17F | 5-11 fold reduction | romj.orgresearchgate.net |
Note: This table is based on the reported fold change reduction range in effective responders compared to other patients.
Table 2: Plasma Proteomic Biomarkers Associated with this compound Response in Psoriasis
| Biomarker | Association | Citation |
| IL-17A | Biomarker for disease severity and pharmacodynamic effect; downregulated by this compound | nih.govnih.govbiorxiv.orgresearchgate.net |
| KLK-7 | Biomarker for disease severity and pharmacodynamic effect; combined decline rate with PEDF, MDC, ANGPTL4 by Week 16 associated with responder subgroup | nih.govnih.govbiorxiv.orgresearchgate.netiiarjournals.orgiiarjournals.org |
| PEDF | Combined decline rate with KLK-7, MDC, ANGPTL4 by Week 16 associated with responder subgroup; decreased in responders | nih.govnih.govbiorxiv.orgresearchgate.netiiarjournals.orgiiarjournals.org |
| MDC | Combined decline rate with KLK-7, PEDF, ANGPTL4 by Week 16 associated with responder subgroup; decreased in responders | nih.govnih.govbiorxiv.orgresearchgate.netiiarjournals.orgiiarjournals.org |
| ANGPTL4 | Combined decline rate with KLK-7, PEDF, MDC by Week 16 associated with responder subgroup; decreased in responders | nih.govnih.govbiorxiv.orgresearchgate.netiiarjournals.orgiiarjournals.org |
Table 3: Changes in Plasma Inflammatory Mediators with this compound Treatment in Psoriatic Arthritis
| Inflammatory Mediator | Change with this compound | Association with ACR20 Response (Phase III PsA Study) | Citation |
| IL-6 | Decreased | Not specified as significantly associated | nih.gov |
| IL-8 | Decreased | Not specified as significantly associated | nih.gov |
| MCP-1 | Decreased | Not specified as significantly associated | nih.gov |
| MIP-1β | Decreased | Not specified as significantly associated | nih.gov |
| TNF-α | Decreased | Significantly associated | nih.govtga.gov.au |
| Ferritin | Decreased | Not specified as significantly associated | nih.gov |
| vWF | Increased (small) | Significantly associated | nih.govtga.gov.au |
Note: Associations with ACR20 response are based on a specific Phase III PsA study. nih.govtga.gov.au
Table 4: Changes in Cardiometabolic Markers with this compound Treatment
| Cardiometabolic Marker | Change with this compound | Timepoint Observed | Citation |
| FABP-4 | Reduced | Not specified, associated with reduced CVD-related markers | mdpi.comnih.govresearchgate.net |
| GAL-3 | Reduced | Not specified, associated with reduced CVD-related markers | mdpi.comnih.govresearchgate.net |
| MMP3 | Reduced | Not specified, associated with reduced CVD-related markers | mdpi.comnih.govresearchgate.net |
| CD163 | Reduced | Not specified, associated with reduced CVD-related markers | mdpi.comnih.govresearchgate.net |
| Triglycerides | Significant reduction | 24 and 52 weeks | mdpi.comnih.govresearchgate.net |
| HDL | Significant increase | 52 weeks | mdpi.comnih.govresearchgate.net |
| Triglycerides/HDL ratio | Significant decrease | 52 weeks | mdpi.com |
Note: Specific timepoints for FABP-4, GAL-3, MMP3, and CD163 reduction were not consistently provided across sources, but they were noted as being reduced with this compound treatment.
Strategies for Novel Biomarker Identification and Validation
Identifying and validating novel biomarkers is a critical aspect of this compound research, aiming to predict treatment response, understand mechanisms of action, and potentially stratify patient populations. Strategies employed in this area often involve large-scale molecular profiling and computational analyses of biological samples from clinical trials.
One prominent strategy involves comprehensive plasma proteomic analysis. This approach allows for the simultaneous measurement of a wide array of proteins in plasma samples collected from patients before and during this compound treatment. By comparing protein profiles between responders and non-responders, or correlating protein changes with clinical outcomes, potential biomarkers can be identified. For instance, a large plasma proteomic biomarker dataset from placebo-controlled Phase III clinical trials of this compound in psoriasis (PSOR), psoriatic arthritis (PsA), and ankylosing spondylitis (AS) involving 526 subjects utilized approximately 150 plasma analytes tracked across multiple time points. nih.gov This study identified IL-17A and KLK-7 as biomarkers associated with disease severity and this compound pharmacodynamic effect in psoriasis patients. nih.gov
Computational models are frequently applied to analyze the complex datasets generated from such large-scale profiling efforts. These models help to explore the implications of identified biomarkers in relation to disease severity, drug effect, and clinical response status. nih.govbiorxiv.org For example, computational analyses in psoriasis subjects identified IL-17A and KLK-7 as robust biomarkers positively correlated with PASI total severity scores, which were significantly downregulated by this compound. biorxiv.org Furthermore, a combined decline rate of KLK-7, PEDF, MDC, and ANGPTL4 by Week 16 was found to differentiate responders from non-responders in a psoriasis trial, providing insights into therapeutic mechanisms. nih.gov
Validation of potential biomarkers is typically performed by assessing their correlation with clinical response endpoints in study cohorts. This involves statistically analyzing the relationship between baseline biomarker levels or changes in biomarker levels over time and measures of disease activity or treatment success. In PsA patients, changes in TNF-α levels with this compound treatment were associated with achieving an ACR20 clinical response at Week 16 in the PALACE 1 trial substudy. nih.gov Another study in psoriatic arthritis patients suggested that baseline serum IL-23 levels could represent candidate biomarkers for response to this compound, with higher baseline levels potentially associated with responder status. frontiersin.org
Research findings from various studies highlight several molecules as potential biomarkers in the context of this compound treatment across different indications:
| Biomarker | Associated Condition(s) | Association with this compound Treatment / Response | Source |
| IL-17A | PSOR, AS, PsA | Biomarker for disease severity and pharmacodynamic effect; downregulation linked to response. nih.govbiorxiv.org | nih.govbiorxiv.org |
| KLK-7 | PSOR, AS, PsA | Biomarker for disease severity and pharmacodynamic effect; downregulation linked to response. nih.govbiorxiv.org | nih.govbiorxiv.org |
| PEDF | PSOR | Combined decline rate with KLK-7, MDC, ANGPTL4 differentiates responders. nih.gov | nih.gov |
| MDC | PSOR | Combined decline rate with KLK-7, PEDF, ANGPTL4 differentiates responders. nih.gov | nih.gov |
| ANGPTL4 | PSOR | Combined decline rate with KLK-7, PEDF, MDC differentiates responders. nih.gov | nih.gov |
| IL-6 | AS, PsA | Biomarker for AS severity; decreased in PsA with treatment. nih.govnih.govjchemrev.com | nih.govnih.govjchemrev.com |
| LRG-1 | AS | Biomarker for AS severity; increase consistent with lack of efficacy in AS. nih.gov | nih.gov |
| TNF-α | PsA, PSOR | Decreased with treatment; changes associated with clinical response in PsA. nih.govjchemrev.com | nih.govjchemrev.com |
| IL-8 | PsA | Decreased with treatment. nih.govjchemrev.com | nih.govjchemrev.com |
| MCP-1 | PsA | Decreased with treatment. nih.govjchemrev.com | nih.govjchemrev.com |
| MIP-1β | PsA | Decreased with treatment. nih.gov | nih.gov |
| Ferritin | PsA | Decreased with treatment. nih.govjchemrev.com | nih.govjchemrev.com |
| IL-10 | PsA | Increased with treatment. nih.govjchemrev.com | nih.govjchemrev.com |
| IL-1RA | PsA | Increased with treatment. nih.govjchemrev.com | nih.govjchemrev.com |
| IL-23 | PsA, PSOR | Potential baseline predictor of response in PsA; decreased with treatment. frontiersin.orgjchemrev.com | frontiersin.orgjchemrev.com |
| IL-1β | PsA | Higher baseline levels in responders. frontiersin.org | frontiersin.org |
Further strategies for biomarker identification and validation include investigating specific cell populations, such as monocytes, and evaluating changes in their biomarkers. clinicaltrials.gov This involves assessing the reduction of abnormal monocyte biomarker values in patients treated with this compound. clinicaltrials.gov While several studies have identified potential biomarkers associated with response to treatment in psoriatic disease, the heterogeneity of biomarkers, treatments, and outcome measures across studies necessitates further validation before these biomarkers can be routinely used in clinical practice. researchgate.net Continued research focusing on biomarker identification is crucial for predicting which patients are most likely to respond to this compound, enabling a more targeted therapeutic approach. patsnap.com
Mechanisms of Non Response and Therapeutic Resistance to Apremilast
Characterization of Primary and Secondary Treatment Failure
Treatment failure with apremilast can be broadly categorized into primary and secondary failure. Primary failure refers to the absence of an adequate initial response to the therapy within a defined period. Secondary failure, also known as loss of efficacy, occurs when a patient initially responds well to this compound but subsequently loses that response over time.
Studies have characterized these types of failure based on clinical response criteria, such as the Psoriasis Area and Severity Index (PASI) for psoriasis or the American College of Rheumatology (ACR) response criteria for psoriatic arthritis. For instance, primary drug failure in some psoriasis studies has been defined as not achieving at least a 50% improvement in baseline PASI (PASI 50) by a specific time point, such as week 24 nih.gov. Secondary failure is typically defined as the loss of an achieved efficacy at consecutive visits nih.gov.
Real-world data on this compound survival in psoriasis patients indicate variable median times to drug discontinuation due to primary or secondary failure. One study reported a median time to discontinuation of 23 weeks for primary drug failure and 63 weeks for secondary failure nih.gov. Another study found the median time to withdrawal was 5.5 months for primary failure and 14.5 months for secondary failure actasdermo.org. Loss of efficacy has been reported as a main reason for this compound cessation in various studies nih.gov. Secondary drug failure was the most common reason for discontinuation in a Greek study nih.gov.
Data on reasons for this compound discontinuation in a Greek cohort of psoriasis patients illustrate the prevalence of efficacy-related failure:
| Reason for Discontinuation | Number of Patients (N=102) | Percentage (%) |
| Lack of Efficacy (Primary Failure) | 19 | 18.6 |
| Loss of Efficacy (Secondary Failure) | 24 | 23.5 |
| Adverse Reactions | 15 | 14.7 |
| Other Reasons | 7 | 6.9 |
| Still on Treatment | 37 | 36.3 |
| Lost to Follow-up | - | - |
Note: Data compiled from a study on this compound survival in a Greek tertiary care center nih.gov. Patients lost to follow-up were considered to have discontinued (B1498344) treatment, but the exact number is not explicitly provided in the snippet.
Immune-Mediated Resistance Mechanisms (e.g., antibody development, immune rheostat adaptation)
This compound's mechanism of action involves modulating intracellular inflammatory pathways, primarily through PDE4 inhibition and the resulting increase in cAMP. Unlike some biologic therapies that target specific cytokines or cell surface receptors, this compound's intracellular action is generally associated with a lower risk of developing neutralizing antibodies. While the development of anti-drug antibodies is a significant mechanism of resistance for some biologic agents, it is not typically considered a major factor in this compound non-response or resistance journalagent.com. This compound does not affect clonal expression of T or B-cells and antibody response journalagent.com.
However, immune-mediated resistance might involve more complex adaptations within the immune system's regulatory network, sometimes referred to as "immune rheostat adaptation." this compound influences a wide range of pro- and anti-inflammatory mediators, including TNF-α, IL-17, IL-23, and IL-10 mims.comjchemrev.com. While initial treatment leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory ones, the long-term dynamic interplay of these mediators could potentially shift, leading to a diminished response. For example, this compound has been shown to decrease the expression of genes encoding TNFα, IL-12A, and IL-23A nih.gov. It also increases the production of IL-10 mims.comjchemrev.com. Changes in the expression levels of these or other immune-related genes over time could contribute to a less favorable immune environment despite continued PDE4 inhibition.
Research into the downstream effects of this compound in inflamed joints of patients with immune-mediated inflammatory arthritis revealed a strong inhibition of IL-12/IL-23p40 by synovial fluid mononuclear cells nih.gov. This finding suggests that IL-12/IL-23p40 is a major downstream target of this compound in the inflamed joint nih.gov. Adaptations in the pathways regulated by these cytokines could play a role in resistance.
Furthermore, while not a direct antibody-mediated resistance in the classical sense, the complexity of the immune system and its ability to adapt to therapeutic interventions could involve compensatory pathways that partially bypass the effects of PDE4 inhibition, contributing to secondary loss of efficacy.
Identification of Subgroups Exhibiting Reduced Efficacy
Identifying patient subgroups that are less likely to respond effectively to this compound is important for personalized treatment approaches. Several factors have been explored as potential predictors of reduced efficacy or treatment discontinuation.
Disease characteristics, such as the specific type or location of psoriasis, can influence response. For instance, some real-world data suggested that patients with scalp psoriasis might have reduced treatment survival compared to those with plaque or palmoplantar psoriasis actasdermo.org. However, other studies, including subgroup analyses of clinical trials, have indicated consistent efficacy of this compound regardless of baseline disease severity (moderate vs. severe) or involvement of special areas like the scalp or nails, although a trend towards greater responses in patients with milder disease was observed for certain endpoints springermedizin.de.
Patient-related factors can also play a role. While some studies have not found a strong influence of most patient- or disease-related factors on this compound drug survival, age has been suggested as a potential factor, with significantly shorter drug survival observed in patients younger than 40 years in one study researchgate.net. Other factors explored as potential predictors for drug discontinuation in studies include gender, body mass index (BMI), presence of psoriatic arthritis, diabetes, hyperlipidaemia, hypertension, cardiovascular disease, and previous treatment with biologics nih.gov. Interestingly, one study found that patients suffering from both diabetes and cardiovascular disease were significantly less likely to discontinue this compound nih.gov.
Prior treatment history, particularly the use of biologic agents, might influence this compound response. Some clinical trials have included subgroups of patients with prior biologic exposure or failure doi.orgbecarispublishing.comtga.gov.au. While this compound has shown efficacy in biologic-experienced patients, absolute response rates might be higher in biologic-naïve individuals doi.org. The effectiveness of this compound has been compared to other systemic therapies and biologics in network meta-analyses, providing insights into its relative efficacy in different patient populations researchgate.net.
Data from clinical trials and real-world studies are crucial for identifying subgroups with potentially reduced efficacy. For example, a meta-analysis of this compound in psoriatic arthritis noted variations in response rates across different subgroups analyzed in the included randomized controlled trials semanticscholar.orgnih.gov.
Understanding these subgroups and the factors contributing to their reduced response can help clinicians make more informed treatment decisions and manage patient expectations.
Future Research Directions and Unmet Therapeutic Needs for Apremilast
Elucidation of Novel Molecular Targets
Apremilast primarily exerts its effects by inhibiting PDE4, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates pro-inflammatory and anti-inflammatory mediators. mims.comfrontiersin.org However, the specific mechanisms by which this compound achieves its therapeutic action are not yet fully defined. amgen.com Future research directions include further investigation into the molecular dimensions of this compound's effects, potentially exploring its influence on other metabolic cell types like hepatocytes or adipocytes, particularly in the context of altered metabolic conditions associated with psoriatic disease. frontiersin.org Studies are also exploring the association of PDE4 gene family variants with this compound response, which could contribute to identifying novel molecules involved in its therapeutic action. mdpi.com Research into the potential anti-inflammatory effects of this compound on endothelial cells, including the reduction of pro-inflammatory mediators and inhibition of monocyte attachment, also points towards a deeper understanding of its molecular impact. frontiersin.org
Optimization of Patient Stratification and Selection
Identifying patient populations that would most benefit from this compound is a key area for future research. researchgate.net While clinical trials have shown efficacy across diverse patient groups, including those with different ages, weights, and disease severity, some data suggest that younger and lower-weight patients might have higher response rates. frontiersin.org Studies evaluating treatment persistence have indicated that patient demographics, socioeconomic status, obesity, and comorbidity indices did not significantly influence discontinuation, highlighting the need for further research to refine patient selection. tandfonline.com The probability of achieving treatment targets with this compound appears greater in patients with moderate disease activity at baseline compared to those with high disease activity. jrheum.orgnih.gov This suggests that baseline disease activity could be a factor in predicting treatment response and informing clinical decisions. jrheum.org Experts also suggest that establishing new classifications of psoriatic arthritis based on site, activity, or comorbidities could help define more specific therapeutic targets and improve patient selection. reumatologiaclinica.org
Clinical Research in Pediatric Populations
Addressing the unmet needs in pediatric populations is a crucial future research direction for this compound. nih.gov Dedicated trials are exploring the efficacy and safety of this compound in children and adolescents with conditions like moderate to severe plaque psoriasis and active juvenile psoriatic arthritis. patsnap.comamgen.comstanford.eduhra.nhs.uk These studies aim to address the specific safety considerations and determine appropriate weight-based dosing for younger patients. stanford.edunih.gov While a Phase 3 study (SPROUT) has supported the FDA approval of this compound for pediatric plaque psoriasis in patients aged 6 to 17 years, ongoing post-marketing studies continue to assess its safety and tolerability in this population. amgen.comcenterwatch.com Evidence on the use of this compound in pediatric psoriatic arthritis is still developing, with clinical trials underway. hra.nhs.uknih.gov
Comparative Effectiveness Studies Against Established and Emerging Therapies
Despite the established role of this compound in managing psoriasis and psoriatic arthritis, there is a continuous need for comparative effectiveness trials against newer targeted therapies, including biologics and other small-molecule inhibitors. patsnap.comdermnetnz.org To date, this compound has not been directly compared with other monotherapies like conventional DMARDs or biologics in head-to-head studies. becarispublishing.com Comparative studies evaluating this compound against treatments like methotrexate (B535133) have shown comparable efficacy in some instances, but more studies are needed to further confirm its effectiveness relative to established therapies. ijord.comimpactfactor.orgijmedph.org With the emergence of highly efficacious biologics, comparative effectiveness studies will be pivotal in determining the relative merit and optimal positioning of this compound within treatment guidelines. patsnap.comdovepress.com
Integration of Advanced Molecular Profiling in Clinical Trials
The integration of advanced molecular profiling in clinical trials is a promising future direction to gain deeper insights into this compound's effects and identify biomarkers associated with treatment response. nih.gov Large-scale analyses of disease biomarkers and this compound's pharmacodynamic effects using plasma proteomic data from clinical trials have helped identify biomarkers for disease severity and treatment response in psoriasis and psoriatic arthritis. nih.gov These findings can expand the mechanistic knowledge base of this compound and provide translational foundations for future efforts, including compound differentiation, combination therapies, and repurposing. nih.gov Incorporating exploratory molecular biomarker profiling into future clinical trials is advocated to help elucidate therapeutic mechanisms and accelerate the development of next-generation treatments. nih.gov
Development of Treat-to-Target Strategies
The development of treat-to-target strategies for this compound in conditions like psoriatic arthritis is an important area for future research. researchgate.netnih.gov While achieving treatment targets (such as remission or low disease activity) with this compound is more likely in patients with moderate baseline disease activity, further research is needed to refine these strategies. jrheum.orgnih.gov Experts agree on the necessity of establishing new classifications of psoriatic arthritis to define more specific therapeutic targets, which would support the implementation of treat-to-target approaches with this compound. reumatologiaclinica.org Longitudinal assessment of disease activity and identifying baseline characteristics indicative of treatment response are crucial steps in developing effective treat-to-target strategies. jrheum.orgnih.gov
Long-Term Efficacy and Safety Profile Beyond Current Observational Periods
Long-term studies and pooled analyses have provided valuable insights into the sustained efficacy and safety profile of this compound in approved indications such as psoriatic arthritis (PsA) and plaque psoriasis. The PALACE clinical trial program, which included several phase III randomized, placebo-controlled studies with open-label extensions, evaluated this compound in patients with active PsA over periods extending up to 5 years (260 weeks). jrheum.orgmedizinonline.comnih.gov These studies demonstrated sustained improvements in PsA signs and symptoms, including reductions in swollen and tender joint counts, dactylitis, and enthesitis, among patients who continued treatment. medizinonline.comnih.gov For instance, in the PALACE 4 study, which focused on DMARD-naïve patients, sustained improvements in ACR20/ACR50/ACR70 responses were observed up to week 260. nih.gov Similarly, in plaque psoriasis, real-world studies and extended observations have supported the long-term efficacy and safety of this compound over 52 weeks, confirming findings from pivotal trials. ajmc.comnih.gov
Pooled analyses of long-term safety data across multiple studies and indications, including psoriasis, PsA, and Behçet's syndrome, with up to 5 years of exposure (6788 patient-years), have reported that the incidence of serious treatment-emergent adverse events and adverse events of special interest remained low despite extended exposure. nih.govspringermedizin.de These analyses focused on events such as major adverse cardiac events (MACE), thrombotic events, malignancies, serious infections, serious opportunistic infections, and depression. nih.govspringermedizin.de The safety findings were reported as consistent across indications and regions, with no new safety signals identified over the long term. nih.govspringermedizin.de
While existing data cover significant observational periods, ongoing and future research is crucial to further characterize the very long-term (beyond 5 years) efficacy and safety of this compound. This includes understanding the durability of response, potential for cumulative effects, and the impact on long-term outcomes in diverse patient populations.
Here is a summary of long-term efficacy data from the PALACE 4 study in DMARD-naïve PsA patients:
| Outcome Measure | This compound 30 mg BID (Week 260) |
| ACR20 Response | 65.8% |
| ACR50 Response | 39.0% |
| ACR70 Response | 20.3% |
| Swollen Joint Count Reduction | 84.8% |
| Tender Joint Count Reduction | 76.4% |
| MASES Score of 0 (Enthesitis) | 71.2% |
| Dactylitis Count of 0 | 95.1% |
| HAQ-DI MCID (≥0.35) | >50% |
Note: Data based on observed data from patients who completed Week 260 in the this compound 30 mg group. nih.gov
Role in Early Disease Intervention and Prevention
Research into the role of this compound in early disease intervention and prevention is an evolving area. The FOREMOST study (NCT03747939), a phase 4 randomized controlled trial, specifically investigated the efficacy of this compound in patients with early oligoarticular PsA (disease duration ≤5 years). rheumnow.combmj.combmj.comacrabstracts.org This study provided the first randomized controlled trial evidence for this compound in this specific early disease population. bmj.combmj.com
The FOREMOST study demonstrated that this compound treatment led to early improvements in clinical and patient-reported outcomes in patients with early oligoarticular PsA. bmj.comacrabstracts.org At week 16, a significantly greater proportion of patients treated with this compound achieved the primary endpoint of minimal disease activity (MDA)-Joints compared to placebo. rheumnow.combmj.com Improvements in other measures, including swollen and tender joint counts, clinical disease activity, and skin measures, also favored this compound. rheumnow.combmj.com These benefits were sustained over 48 weeks. bmj.comacrabstracts.org
Furthermore, the FOREMOST study explored the impact of this compound on disease progression, defined as progression from ≤4 active joints to >4 joints. acrabstracts.org Fewer patients receiving this compound progressed compared to placebo, with greater treatment differences observed in certain subgroups. acrabstracts.org This suggests a potential role for this compound in potentially slowing or preventing the progression from oligoarticular to polyarticular disease in early PsA, although further research is needed to confirm this.
The investigation of this compound in early disease intervention aims to determine if earlier use can alter the disease course, prevent structural damage, or reduce the long-term burden of illness. While the FOREMOST study provides promising initial data in early oligoarticular PsA, more studies are needed to evaluate its role in preventing the development of PsA in high-risk individuals (e.g., those with psoriasis alone) or in intervening early in other inflammatory conditions to prevent progression.
Here is a summary of key efficacy outcomes at Week 16 from the FOREMOST study in early oligoarticular PsA:
| Outcome Measure | This compound (n=203) | Placebo (n=105) | p-value |
| MDA-Joints Achievement | 33.9% | 16.0% | 0.0008 |
| Swollen Joint Count ≤1 | 57.9% | 41.5% | 0.0068 |
| Tender Joint Count ≤1 | 38.0% | 16.7% | 0.0002 |
| cDAPSA Remission or LDA | 60.3% | 38.0% | 0.0004 |
Note: Data based on primary outcomes at Week 16. MDA-Joints (with ≤1 swollen joint and ≤1 tender joint). cDAPSA: Clinical Disease Activity Index for Psoriatic Arthritis; LDA: Low Disease Activity. rheumnow.combmj.com
Exploration of Novel Inflammatory and Systemic Indications
Beyond its approved indications in psoriasis, psoriatic arthritis, and oral ulcers associated with Behçet's disease, this compound is being explored for its potential therapeutic utility in a wider range of inflammatory and systemic conditions. nih.govnih.govdermnetnz.orgpatsnap.com The rationale for exploring these novel indications stems from this compound's mechanism of action as a PDE4 inhibitor, which broadly modulates inflammatory pathways involved in various immune-mediated diseases. nih.govfrontiersin.orgeuropa.eu
Preclinical studies and early clinical investigations have suggested potential benefits in conditions such as hidradenitis suppurativa (HS), atopic dermatitis, alopecia areata, and inflammatory bowel diseases (IBD). nih.govdermnetnz.orgpatsnap.commdpi.comdermsquared.comjddonline.com For example, a phase 2 open-label study evaluated this compound in patients with mild-to-moderate HS, suggesting a potential role in the early treatment of less severe disease. jddonline.com Off-label studies and case reports have also explored its use in other dermatologic conditions like palmoplantar psoriasis, scalp psoriasis, vitiligo, oral lichen planus, and pemphigus vulgaris, with some demonstrating potential efficacy. dermnetnz.orgpatsnap.comdermsquared.com
The exploration of this compound in systemic indications extends to conditions where inflammation plays a key role. While clinical trials specifically on the use of this compound in IBD have not yet been widely published, the understanding of PDE4 inhibition in downregulating pro-inflammatory cytokines relevant to IBD provides a theoretical basis for its potential use. mdpi.com Furthermore, research is exploring the potential impact of this compound on cardiometabolic comorbidities associated with psoriatic disease, suggesting a possible role in influencing metabolic parameters like weight, triglycerides, and HDL levels. frontiersin.orgmdpi.com
Ongoing clinical trials continue to investigate this compound in various exploratory indications, including autoimmune skin diseases beyond psoriasis and potential use as a component of combination therapy regimens. patsnap.com These studies aim to address unmet therapeutic needs in conditions where current treatment options are limited or have significant side effect profiles. The broad anti-inflammatory properties of this compound make it a candidate for investigation in a diverse array of inflammatory and immune-mediated disorders.
Q & A
Q. What methodological approaches are used to characterize apremilast's mechanism of action in immune modulation?
this compound’s inhibition of PDE4 and downstream effects on cAMP signaling are studied using in vitro models (e.g., human synovial cells, dendritic cells) to measure cytokine suppression (e.g., TNF-α, IL-23) via ELISA and qPCR . In vivo studies employ collagen-induced arthritis (CIA) models to assess clinical scores, histopathology, and flow cytometry for immune cell profiling (Th1/Th17 reduction, Treg enhancement) .
Q. How can HPLC methods be optimized for this compound quantification in pharmacokinetic studies?
A Box-Behnken design with response surface methodology is applied to optimize mobile phase composition (methanol:water ratio), pH (adjusted with ortho-phosphoric acid), and flow rate. Validation follows ICH guidelines, prioritizing retention time (5.15 min), theoretical plates (>2000), and tailing factor (<1.5) .
Q. What are the standard protocols for evaluating this compound’s safety profile in long-term clinical trials?
Pooled safety analyses (e.g., ESTEEM trials) monitor adverse events (AEs) over ≥156 weeks, categorizing severity (CTCAE criteria) and discontinuation rates. AE timing (e.g., gastrointestinal events peaking in Week 1) and resolution rates are analyzed using longitudinal data models .
Advanced Research Questions
Q. How do subgroup analyses address contradictory efficacy outcomes in this compound trials for palmoplantar pustulosis (PPP)?
Stratification by baseline PPPASI scores, tobacco use, and focal infection history is performed. For small subgroups (e.g., PPPASI ≥31), bootstrapping or Bayesian methods adjust confidence intervals to account for sample size limitations. Post-hoc analyses compare placebo-crossover cohorts at Week 32 to mitigate attrition bias .
Q. What experimental designs are suitable for assessing this compound’s off-label applications in dermatology?
Retrospective cohort studies (e.g., non-FDA uses in atopic dermatitis) employ EASI/DLQI scores and RNA-seq for differential gene expression. For rare conditions, N-of-1 trials or case series with dose escalation (10 mg→30 mg BID) are recommended, prioritizing AE monitoring via patient diaries .
Q. How can biomarker data (e.g., RANKL, sclerostin) inform this compound’s anti-osteoclastogenic effects in ankylosing spondylitis?
Serum biomarkers are quantified via ELISA at baseline and post-treatment. Multi-omics integration (e.g., RNA-seq from ReCount database) identifies pathways like cAMP-mediated bone remodeling. Machine learning models correlate biomarker shifts with BASDAI improvements .
Q. What statistical strategies improve robustness in real-world this compound persistence studies with high missing data?
Multiple imputation (e.g., MICE algorithm) handles missing CRP levels or cDAPSA scores. Sensitivity analyses (e.g., tipping-point method) test assumptions about missingness mechanisms. Kaplan-Meier survival curves with competing risk models adjust for discontinuation due to inefficacy vs. AEs .
Q. How do cytokine dynamics in psoriatic skin biopsies inform this compound’s therapeutic window?
Serial punch biopsies (baseline, Week 14, Week 26) are analyzed via multiplex assays (e.g., Luminex) for IL-17A, TNF-α, and IL-10. Spatial transcriptomics or single-cell RNA-seq resolves keratinocyte-immune crosstalk. Dose-response curves link cytokine suppression to PASI-75 thresholds .
Q. What translational challenges arise when extrapolating this compound’s efficacy from murine arthritis models to humans?
CIA models show dose-dependent Treg expansion (25 mg/kg > 5 mg/kg), but human equivalents require PBMC profiling and synovial fluid analysis. Humanized mouse models (e.g., RA synovial fibroblast implants) bridge gaps by testing this compound’s inhibition of cartilage erosion .
Q. How can adaptive trial designs optimize this compound dosing in heterogeneous PsA populations?
Bayesian response-adaptive randomization (e.g., I-SPY 2 framework) allocates patients to this compound monotherapy vs. combotherapy (methotrexate/leflunomide) based on early cDAPSA trajectories. Futility analyses at Week 16 reduce exposure to subtherapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
